Alfacalcidol
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-AVJTYSNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022569 | |
| Record name | Alfacalcidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alfacalcidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/mL, 1.63e-03 g/L | |
| Record name | Alfacalcidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alfacalcidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41294-56-8, 65445-14-9 | |
| Record name | Alfacalcidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41294-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfacalcidol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041294568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfacalcidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alfacalcidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alfacalcidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, (1α,3β,5E,7E)- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFACALCIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URQ2517572 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alfacalcidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 °C | |
| Record name | Alfacalcidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alfacalcidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Alfacalcidol's Mechanism of Action in Bone Mineralization: A Technical Guide
Introduction
Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that plays a pivotal role in the regulation of calcium and phosphate metabolism, making it a crucial therapeutic agent for various bone-related disorders.[1][2] Unlike native vitamin D, this compound bypasses the renal 1α-hydroxylation step, a key regulatory point that is often impaired in conditions like chronic kidney disease.[3][4] This guide provides an in-depth technical overview of this compound's core mechanism of action in bone mineralization, tailored for researchers, scientists, and drug development professionals. It covers the molecular signaling pathways, cellular effects, and supporting quantitative data from key preclinical and clinical studies.
Pharmacokinetics and Metabolic Activation
This compound functions as a prodrug.[5] Following oral administration, it is rapidly and almost completely absorbed in the small intestine. The critical activation step occurs in the liver, where the enzyme 25-hydroxylase (CYP2R1/CYP27A1) converts this compound into calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. This conversion is efficient and bypasses the need for renal hydroxylation, which is particularly advantageous for patients with impaired kidney function. The resulting calcitriol is then transported to target tissues bound to the vitamin D binding protein (DBP).
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effect of 18 months of treatment with this compound on bone in patients with mild to moderate chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Alfacalcidol Signaling in Osteoblasts: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Alfacalcidol (1α-hydroxyvitamin D3) is a potent synthetic analog of vitamin D3, distinguished by its unique metabolic activation pathway and its significant impact on bone metabolism. This document provides an in-depth exploration of the molecular signaling pathways initiated by this compound within osteoblasts, the primary bone-forming cells. It details the conversion of this compound to its active form, the subsequent genomic and non-genomic signaling cascades, and its ultimate effects on osteoblast function and bone remodeling. This guide is intended for professionals in research and drug development seeking a detailed understanding of this compound's mechanism of action.
Metabolic Activation of this compound
This compound is a prodrug that is rapidly converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] This conversion is mediated by the enzyme 25-hydroxylase.[1][2] A key therapeutic advantage of this compound is that it bypasses the 1α-hydroxylation step in the kidneys, which is often impaired in patients with chronic renal failure.[2] Once converted, calcitriol exerts its biological effects on various target tissues, including osteoblasts.
The Genomic Signaling Pathway of this compound in Osteoblasts
The primary mechanism of action for this compound-derived calcitriol is the genomic pathway, which involves the regulation of gene expression. This pathway is mediated by the nuclear vitamin D receptor (VDR), which is expressed in osteoblasts.
The key steps are as follows:
-
Ligand Binding: Calcitriol diffuses into the osteoblast and binds to the VDR located in the cytoplasm.
-
Heterodimerization: Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The calcitriol-VDR-RXR complex translocates into the nucleus.
-
VDRE Binding: Inside the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the complex to VDREs initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in altered synthesis of proteins that are crucial for osteoblast function and bone metabolism.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, vitamin D metabolites, including calcitriol, can elicit rapid, non-genomic responses in osteoblasts. These effects occur within minutes and are not dependent on gene transcription or protein synthesis. This pathway is thought to be mediated by a membrane-associated VDR (mVDR) or other receptors like protein disulfide isomerase A3 (PDIA3). Non-genomic actions include the rapid modulation of intracellular calcium levels and the activation of protein kinase C.
Downstream Effects on Osteoblast Function and Bone Remodeling
The signaling cascades initiated by this compound have profound effects on osteoblast biology and overall bone homeostasis.
A critical function of osteoblasts is to control the differentiation and activity of osteoclasts, the cells responsible for bone resorption. They achieve this by expressing two key cytokines:
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL): A transmembrane protein that binds to its receptor (RANK) on osteoclast precursors, promoting their differentiation and activation.
-
Osteoprotegerin (OPG): A soluble decoy receptor that binds to RANKL, preventing it from interacting with RANK and thereby inhibiting osteoclastogenesis.
The RANKL/OPG ratio is a primary determinant of bone resorption. This compound, through its active metabolite calcitriol, modulates the expression of both RANKL and OPG in osteoblasts. While some studies suggest vitamin D can stimulate RANKL, its overall effect in a therapeutic context, particularly in osteoporosis, is a suppression of bone resorption. This has led to the concept of "supercoupling," where this compound suppresses bone resorption while maintaining or even stimulating bone formation. This effect may be partly due to the suppression of parathyroid hormone (PTH), which in turn reduces RANKL expression.
References
An In-depth Technical Guide to the Immunomodulatory Effects of Alfacalcidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is rapidly converted in the liver to calcitriol, the active form of vitamin D3.[1][2] While its role in calcium and phosphate metabolism is well-established, a growing body of evidence highlights its significant immunomodulatory properties.[3][4] This technical guide provides a comprehensive overview of the mechanisms through which this compound influences the immune system, its effects on various immune cell populations, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for immune-mediated diseases.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily after its conversion to calcitriol. Calcitriol binds to the intracellular vitamin D receptor (VDR), which is expressed in a wide range of immune cells, including T cells, B cells, macrophages, and dendritic cells.[1] The calcitriol-VDR complex then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of numerous genes involved in immune responses. This genomic action underlies the pleiotropic effects of this compound on the immune system.
Effects on Immune Cells and Cytokine Production
This compound has been shown to modulate both the innate and adaptive immune systems by influencing the function of key immune cell populations and altering cytokine profiles.
T Lymphocytes
This compound demonstrates significant effects on T cell differentiation and function. It has been shown to suppress the proliferation and activity of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells. This is accompanied by a reduction in the secretion of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. Conversely, this compound promotes the development and function of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. Studies have also indicated that this compound can increase the CD4/CD8 ratio and decrease the percentage of senescent CD8+ CD28- T cells, suggesting a role in improving cellular immunity.
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating T cell responses. This compound has been shown to inhibit the maturation and activation of DCs. Treatment with this compound can lead to a decrease in the expression of major histocompatibility complex (MHC) class II and co-stimulatory molecules like CD80 and CD86 on DCs. This impaired maturation results in a reduced capacity of DCs to activate T cells. Furthermore, this compound can modulate cytokine production by DCs, leading to decreased production of the pro-inflammatory cytokine IL-12 and increased production of the anti-inflammatory cytokine IL-10.
B Lymphocytes and Macrophages
While the effects on T cells and DCs are more extensively studied, evidence suggests that this compound also influences B cell and macrophage function. By modulating T cell help, this compound can indirectly affect B cell antibody production. The active form of vitamin D has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α from macrophages.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of this compound.
Table 1: Effect of this compound on T Cell Subsets and Cytokines in Elderly Subjects
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| IL-10 (pg/mL) | Increased | No significant change | 0.005 |
| IL-6/IL-10 ratio | Decreased | No significant change | 0.008 |
| CD4/CD8 ratio | Increased from 2.68 to 3.2 | No significant change | 0.001 |
| CD8+ CD28- (%) | Decreased from 5.1 to 2.5 | No significant change | <0.001 |
Table 2: Effect of this compound on Cytokine Levels in Patients with Psoriatic Arthropathy
| Parameter | This compound Treated Group (Change over 3 months) | Control Group (Change over 3 months) |
| CD3/CD69+ activated T cells (%) | Statistically significant decrease | No significant change |
| CD8+ IFN-γ-producing T cells (%) | Statistically significant decrease | No significant change |
| Serum IFN-γ level | Statistically significant decrease | No significant change |
Table 3: Effect of this compound on Dendritic Cell Markers in Graves' Disease Patients
| Marker | This compound Treatment Group (Change after 8 weeks) | Placebo Group (Change after 8 weeks) | p-value |
| CD80 Expression | Decreased | Increased | 0.48 |
| CD206 Expression | Increased | Decreased | 0.47 |
| IL-12/IL-10 ratio | Decreased | Decreased | Not significant |
Table 4: Effect of this compound on Cytokine Levels in Multiple Sclerosis Patients
| Cytokine | Before this compound Therapy | After this compound Therapy (5 µ g/day for 5 days) | p-value |
| IL-4 | Significantly lower than controls | Significant increase | <0.001 |
| IL-12 | Significantly lower than controls | Significant increase | <0.001 |
Signaling Pathways
The immunomodulatory effects of this compound are mediated through the Vitamin D Receptor (VDR) signaling pathway. Upon conversion to calcitriol, it binds to the VDR, leading to a cascade of intracellular events that ultimately alter gene expression in immune cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medicoverhospitals.in [medicoverhospitals.in]
- 3. D-hormone analog this compound: an update on its role in post-menopausal osteoporosis and rheumatoid arthritis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic effects of this compound on bone strength, muscle metabolism and prevention of falls and fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
Alfacalcidol and its impact on calcium and phosphate homeostasis
An In-depth Technical Guide to Alfacalcidol and its Impact on Calcium and Phosphate Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (1α-hydroxycholecalciferol) is a potent synthetic analog of vitamin D that plays a critical role in the regulation of calcium and phosphate metabolism. As a prodrug, it undergoes rapid conversion in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. This conversion bypasses the renal 1α-hydroxylation step, a key regulatory point that is often impaired in conditions such as chronic kidney disease (CKD). This guide provides a comprehensive technical overview of this compound's mechanism of action, its systemic effects on mineral homeostasis, and detailed experimental protocols for its study. Quantitative data from various clinical investigations are summarized, and key signaling pathways and experimental workflows are visualized to support research and development efforts in this area.
Core Mechanism of Action
This compound's therapeutic effects are mediated by its active metabolite, calcitriol.[1] Unlike native vitamin D, which requires two hydroxylation steps (first in the liver, then in the kidney), this compound only requires the 25-hydroxylase enzyme in the liver to become active calcitriol.[2][3] This makes it particularly effective in patients with impaired renal function.[1]
The core mechanism is initiated when calcitriol binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues.[2] This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action is the foundation for this compound's physiological effects.
Systemic Impact on Calcium and Phosphate Homeostasis
This compound, via calcitriol, exerts pleiotropic effects on the intestine, kidneys, bones, and parathyroid glands to maintain mineral balance.
-
Intestine: It potently stimulates the absorption of dietary calcium and, to a lesser extent, phosphorus. This is achieved by upregulating the expression of genes encoding for calcium transport proteins, such as the transient receptor potential vanilloid member 6 (TRPV6) and calbindin-D9k.
-
Kidneys: It enhances the reabsorption of calcium in the renal tubules, thereby reducing urinary calcium loss.
-
Bone: The effect on bone is complex. It promotes bone mineralization by ensuring adequate calcium and phosphate supply. However, it also stimulates osteoclast maturation and activity through the RANKL pathway, leading to bone resorption to mobilize calcium and maintain serum levels, particularly in states of hypocalcemia.
-
Parathyroid Glands: this compound directly and indirectly suppresses the synthesis and secretion of Parathyroid Hormone (PTH). The direct mechanism involves VDR-mediated transcriptional repression of the PTH gene. Indirectly, the resulting increase in serum calcium is sensed by the calcium-sensing receptor (CaSR) on parathyroid cells, further inhibiting PTH release.
Quantitative Effects on Key Biomarkers
Clinical studies consistently demonstrate this compound's efficacy in modulating key biomarkers of mineral and bone metabolism. The following tables summarize quantitative data from select studies in different patient populations.
Table 1: Effect of this compound on Serum Parathyroid Hormone (PTH)
| Study Population | Treatment Duration | Mean this compound Dose | Baseline Mean PTH | Post-Treatment Mean PTH | Percent Reduction |
| Pre-dialysis CRF Patients | 18 months | Not specified | ~13.5 pmol/L | ~7.2 pmol/L | 47% |
| CKD Stages 3-5 Patients | 12 months | 0.32 µ g/day | 27.5 pmol/L | 23.1 pmol/L | 16% |
| Hemodialysis Patients (Pulse Therapy) | 13 weeks | Not specified | ~850 pg/mL | ~775 pg/mL | ~9% |
| Hemodialysis Patients (DOT) | 8 months (mean) | Not specified | 92.2 pmol/L | 36.1 pmol/L | 61% |
| Directly Observed Treatment |
Table 2: Effect of this compound on Serum Calcium and Phosphate
| Study Population | Treatment Duration | Baseline Mean Calcium | Post-Treatment Mean Calcium | Baseline Mean Phosphate | Post-Treatment Mean Phosphate |
| CKD Stages 3-5 Patients | 12 months | 2.23 mmol/L | 2.31 mmol/L | 1.50 mmol/L | 1.57 mmol/L |
| Hemodialysis Patients (DOT) | 8 months (mean) | 2.22 mmol/L | 2.45 mmol/L | Not Reported | Not Reported |
| Postmenopausal Osteoporosis | 18 months | Within normal range | Slightly higher than control | Not Reported | Not Reported |
| Mild to Moderate Renal Failure | 2 years | Normal | Slight increase, 10/87 patients had hypercalcemic episodes | Normal | No significant change |
| Directly Observed Treatment |
Regulation of FGF23
Fibroblast Growth Factor 23 (FGF23) is a hormone produced by osteocytes that plays a crucial role in phosphate and vitamin D metabolism. It acts to increase renal phosphate excretion and suppress the 1α-hydroxylase enzyme, thus reducing calcitriol production. A critical feedback loop exists where calcitriol stimulates the production of FGF23. Studies have shown that treatment with this compound leads to a substantial increase in plasma FGF23 levels. This effect is an important consideration in the therapeutic use of this compound, especially in CKD, where baseline FGF23 levels are already markedly elevated. The rise in FGF23 is independently predicted by the cumulative dose of the vitamin D analog and the changes in serum calcium and phosphate.
Detailed Experimental Protocols
Animal Models for Efficacy and Safety Assessment
-
Vitamin D Deficiency Model: A common model involves feeding rats a vitamin D-depleted diet. To prevent confounding effects from secondary hyperparathyroidism, the diet can be enriched with calcium (e.g., 2% Ca) and phosphate (e.g., 1.25% P). To accelerate deficiency, a VDR activator like paricalcitol can be administered via intraperitoneal injections for the first two weeks to induce rapid degradation of circulating vitamin D metabolites. Within approximately three weeks, serum 25(OH)D3 and 1,25(OH)2D3 levels can drop below detection limits while maintaining stable PTH, calcium, and phosphate levels. This model is ideal for studying the specific effects of this compound repletion.
-
Hyperparathyroidism Model:
-
Surgical Model: Thyroparathyroidectomized (TPTX) or parathyroidectomized (PTX) rats can be infused with bovine PTH-(1-34) fragment via osmotic mini-pumps for a sustained period (e.g., 6 days). Varying the infusion rate can simulate different degrees of hyperparathyroidism, inducing hypercalcemia, hypophosphatemia, and elevated 1,25(OH)2D levels.
-
Genetic Model: Transgenic mice that overexpress the cyclin D1 oncogene specifically in the parathyroid glands (PTH-cyclin D1 transgenic mice) develop biochemical hyperparathyroidism and are a suitable model for studying primary (PHPT) and refractory secondary hyperparathyroidism (SHPT).
-
Quantification of Key Serum Biomarkers
-
Sample Collection and Handling: Whole blood should be collected and allowed to clot. Serum is separated by centrifugation and can be stored at -80°C until analysis. For PTH, plasma collected in EDTA tubes is often preferred.
-
Calcium and Phosphate Measurement: Total serum calcium and inorganic phosphate are typically measured using automated colorimetric assays on a standard clinical chemistry analyzer.
-
Parathyroid Hormone (PTH) Measurement: Intact PTH (iPTH) is measured using two-site immunometric assays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA). These assays use two different antibodies that bind to distinct epitopes on the PTH molecule, ensuring measurement of the full-length, biologically active hormone.
-
Vitamin D Metabolite Measurement (25(OH)D and 1,25(OH)2D):
-
Immunoassays: Automated immunoassays are widely available for measuring total 25(OH)D. These methods use proprietary reagents to release the metabolite from its binding protein (VDBP) before quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard method due to its high specificity and ability to distinguish between different forms (e.g., D2 and D3) and epimers. The protocol involves protein precipitation, liquid-liquid or solid-phase extraction to isolate the metabolites, followed by chromatographic separation and detection by mass spectrometry.
-
Assessment of Vitamin D Receptor (VDR) Activation
-
Flow Cytometry for Intracellular VDR Expression: This method allows for the quantification of VDR protein within specific cell subsets (e.g., T-lymphocytes) from peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation (Optional): Cells can be cultured and stimulated (e.g., with anti-CD3/CD28) to assess changes in VDR expression upon activation.
-
Surface Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify specific populations.
-
Fixation and Permeabilization: Fix the cells (e.g., with paraformaldehyde) and then permeabilize the cell and nuclear membranes (e.g., with saponin or methanol) to allow antibody access to intracellular targets.
-
Intracellular Staining: Stain cells with a fluorescently-labeled anti-VDR antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer. The fluorescence intensity of the anti-VDR antibody is measured within the gated cell populations of interest. This provides a quantitative measure of VDR expression on a per-cell basis.
-
References
The Non-Genomic Actions of Alfacalcidol: A Technical Guide for Researchers
Abstract: Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is rapidly converted in the liver to calcitriol, the biologically active form of vitamin D3.[1] While the classical, genomic actions of calcitriol operating through the nuclear vitamin D receptor (VDR) to regulate gene transcription are well-documented, a growing body of evidence elucidates its rapid, non-genomic signaling pathways. These non-genomic actions are initiated at the cell membrane and involve the activation of various second messenger systems, ultimately influencing a range of cellular processes. This technical guide provides an in-depth exploration of the non-genomic actions of this compound, focusing on key signaling pathways, experimental methodologies, and quantitative data for researchers, scientists, and drug development professionals.
Introduction to Non-Genomic Signaling of this compound
The non-genomic actions of this compound, mediated by its active metabolite calcitriol, are characterized by their rapid onset, occurring within seconds to minutes.[2][3] These responses are too swift to be accounted for by the processes of gene transcription and protein synthesis that underlie genomic mechanisms.[4][5] The primary mediators of these rapid effects are thought to be membrane-associated receptors, including a putative membrane-bound form of the vitamin D receptor (VDRm) and the 1,25D3-Membrane-Associated, Rapid Response Steroid-binding protein (MARRS), also known as PDIA3 or ERp57.
Activation of these membrane receptors by calcitriol initiates a cascade of intracellular signaling events, including the activation of Protein Kinase C (PKC), the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and the mobilization of intracellular calcium ([Ca2+]i). These signaling pathways, in turn, can modulate various cellular functions, including proliferation, differentiation, and apoptosis, and can also influence the genomic actions of calcitriol.
Key Non-Genomic Signaling Pathways
Protein Kinase C (PKC) Activation
Calcitriol has been shown to directly activate Protein Kinase C (PKC) at physiological concentrations. This activation can occur independently of the nuclear VDR, as demonstrated in cells lacking this receptor. The activation of PKC is a critical event in many of the non-genomic responses to calcitriol, including the regulation of ion channels and other downstream kinases.
Mitogen-Activated Protein Kinase (MAPK) / ERK Signaling
The MAPK/ERK pathway is another key target of this compound's non-genomic actions. Treatment of various cell types with calcitriol leads to the rapid phosphorylation and activation of ERK1 and ERK2. This activation can be dependent on upstream signals such as PKC and intracellular calcium. The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.
Intracellular Calcium Mobilization
A hallmark of the non-genomic response to calcitriol is a rapid increase in intracellular calcium concentration ([Ca2+]i). This can occur through the influx of extracellular calcium via membrane channels or the release of calcium from intracellular stores, such as the endoplasmic reticulum. The rise in [Ca2+]i acts as a crucial second messenger, influencing the activity of various enzymes and cellular processes.
Quantitative Data on Non-Genomic Actions
While much of the research has focused on calcitriol, the rapid conversion of this compound suggests a similar profile of non-genomic activity. The following tables summarize key quantitative parameters reported in the literature for the non-genomic effects of calcitriol.
| Parameter | Value | Cell Type/System | Reference |
| PKC Activation | |||
| EC50 for PKC activation | 16 ± 1 nM | Purified PKC isoforms (α, γ, ε) | |
| Time to maximal PKC activation | 1 minute | Rat duodenal mucosa | |
| MAPK/ERK Activation | |||
| Time to maximal ERK1/2 phosphorylation | 1 minute | C2C12 muscle cells | |
| Concentration for maximal p38 and JNK activation | 1 nM | C2C12 muscle cells | |
| Time to increased ERK1/2 phosphorylation | within 5 minutes | MC3T3-E1 osteoblasts | |
| Intracellular Calcium Mobilization | |||
| Time to significant Ca2+ transport | within 14 minutes | Perfused chick duodenum | |
| Time-dependent increase in 45Ca2+ influx | 1-10 minutes | Rat duodenal mucosa | |
| Dose-dependent increase in 45Ca2+ influx | 0.1-1 nM | Rat duodenal mucosa |
| Parameter | Value | Cell Type/System | Reference |
| This compound/Calcitriol Comparative Dosing | |||
| This compound to Calcitriol dose ratio for equivalent calcemic control | 1.5 - 2.0 | Hemodialysis patients | |
| Median dose of this compound for secondary hyperparathyroidism | 0.5 (0.25-0.8) µg | CKD patients | |
| Median dose of Calcitriol for secondary hyperparathyroidism | 0.5 (0.25-0.5) µg | CKD patients | |
| MARRS Receptor Interaction | |||
| IC50 of 1,25(OH)2D3 for growth inhibition in MCF-7 cells (control) | 319 ± 181 nM | Human breast cancer cells | |
| IC50 of 1,25(OH)2D3 for growth inhibition in MCF-7 cells (MARRS knockdown) | 56 ± 24 nM | Human breast cancer cells |
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol outlines the general steps for measuring changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol provides a general workflow for assessing the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring PKC activity in cell lysates.
Conclusion
The non-genomic actions of this compound, mediated by its active metabolite calcitriol, represent a rapid and complex signaling network that complements its classical genomic functions. Understanding these pathways is crucial for a complete picture of the physiological and pharmacological effects of this important vitamin D analog. The activation of PKC, MAPK/ERK, and intracellular calcium mobilization through membrane-associated receptors provides novel avenues for therapeutic intervention and drug development. This guide provides a foundational understanding and practical framework for researchers to explore these exciting and rapidly evolving areas of this compound research. Further investigation is warranted to fully elucidate the interplay between the non-genomic and genomic actions of this compound and to harness its full therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nongenomic actions of the steroid hormone 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalbonefragility.com [journalbonefragility.com]
- 4. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article - Journal Bone Fragility [journalbonefragility.com]
Alfacalcidol's Influence on Gene Expression in Target Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alfacalcidol, a synthetic analog of vitamin D, exerts significant influence on gene expression in various target cells following its conversion to the active metabolite, calcitriol. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's genomic effects, focusing on its signaling pathways and impact on the expression of key genes. This document summarizes quantitative data on gene expression changes, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound (1α-hydroxycholecalciferol) is a crucial therapeutic agent for managing disorders related to calcium and bone metabolism, particularly in patients with impaired renal function.[1] As a prodrug, it is rapidly hydroxylated in the liver to form calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1] Calcitriol then modulates the transcription of a wide array of genes, playing a pivotal role in calcium homeostasis, bone remodeling, immune regulation, and cellular proliferation and differentiation.[2] Understanding the precise influence of this compound on gene expression is paramount for optimizing its therapeutic applications and developing novel drug targets.
Core Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The genomic actions of this compound are mediated by its active metabolite, calcitriol, through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2] The signaling cascade can be summarized as follows:
-
Conversion: this compound is converted to calcitriol in the liver.[1]
-
Ligand Binding: Calcitriol diffuses into target cells and binds to the VDR in the cytoplasm.
-
Heterodimerization: The calcitriol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the initiation or suppression of gene transcription by RNA polymerase II.
Figure 1: this compound Signaling Pathway. This diagram illustrates the conversion of this compound to calcitriol and its subsequent binding to the Vitamin D Receptor (VDR), leading to the regulation of target gene expression in the nucleus.
Influence on Gene Expression: Quantitative Data
This compound, through its conversion to calcitriol, modulates the expression of a diverse set of genes. The following table summarizes available quantitative data on the fold changes in mRNA expression of key target genes following this compound or calcitriol treatment in various experimental models.
| Gene | Target Cell/Tissue | Treatment | Fold Change | Reference |
| MuRF-1 | Rat Skeletal Muscle | This compound | 1.6-fold increase | |
| CYP24A1 | Cultured Skin Fibroblasts | Calcitriol | ~2000-fold increase | |
| CYP24A1 | Placental Fibroblasts | Calcitriol | 172-fold increase | |
| CYP24A1 | Chorionic Villus Sampling (CVS) Cells | Calcitriol | ~10-fold increase | |
| RANKL | Primary Bone Marrow Cultures | Calcitriol (10⁻⁸ M) | Time-dependent increase | |
| OPG | Primary Bone Marrow Cultures | Calcitriol (10⁻⁸ M) | Time-dependent decrease | |
| IL-6 | Chick Hepatocytes (in the presence of Aflatoxin B1) | Aflatoxin B1 | Increase | |
| TNF-α | Human Monocytic Cell Line (THP-1) | Not specified | - | |
| VDR | Cultured Skin Fibroblasts | Calcitriol | ~3-fold decrease | |
| VDR | Placental Fibroblasts | Calcitriol | 1.18-fold increase |
Note: Data for calcitriol is included due to the limited availability of direct quantitative data for this compound and their shared mechanism of action. The magnitude of gene expression changes can vary significantly depending on the cell type, dose, and duration of treatment.
Key Gene Targets and Their Biological Functions
This compound's influence extends to genes involved in several critical physiological processes:
-
Bone Metabolism: this compound regulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). An increased RANKL/OPG ratio promotes osteoclast differentiation and activity, leading to bone resorption.
-
Calcium Homeostasis: It upregulates the expression of genes involved in intestinal calcium absorption, such as the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel and calbindin-D9k.
-
Vitamin D Metabolism: this compound induces the expression of Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1), an enzyme responsible for the catabolism of calcitriol. This creates a negative feedback loop to regulate vitamin D levels.
-
Immune Modulation: this compound can modulate the expression of inflammatory cytokines. For instance, it has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and decrease the IL-6/IL-10 ratio. It can also influence the expression of Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Proliferation and Differentiation: The VDR is expressed in a wide variety of cells, and its activation by calcitriol can influence genes that control cell growth and differentiation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on gene expression.
Cell Culture and Treatment
Figure 2: General workflow for cell culture and this compound treatment. This outlines the basic steps from cell preparation to harvesting for subsequent molecular analysis.
Detailed Methodology (Example for Primary Osteoblasts):
-
Isolation: Isolate primary osteoblasts from calvaria of neonatal mice or rats by sequential collagenase digestion.
-
Culture: Culture the isolated cells in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with a serum-free medium for 24 hours. Subsequently, treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle (e.g., ethanol) for different time points (e.g., 6, 12, 24, 48 hours).
-
Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA or protein extraction.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
Detailed Methodology:
-
RNA Extraction: Extract total RNA from cultured cells or tissues using a TRIzol-based method or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Reaction Mixture (SYBR Green):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Primer Sequences (Human - Example):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| VDR | CGCATCATTGCCATACTGCTGG | CCACCATCATTCACACGAACTGG | |
| RANKL | CTTGGATCACAGCACATCAG | GGGCACTGACTGACTAGGAG | [Generic] |
| OPG | GCTTGAAACATAGGAGCTGAT | GTTGCTGTGTTTCACTCTGTAG | [Generic] |
| CYP24A1 | AGTCAGGAGCGAGGAGATCA | GTCGTCTGGACATCGGCATA | [Generic] |
| IL-6 | AGGCTGGCATTTGTGGTTGG | TTTGGAGTTTGAGGGATGGG | [Generic] |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | [Generic] |
Western Blot Analysis
Detailed Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-VDR antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, through its active metabolite calcitriol, is a potent regulator of gene expression, influencing a wide range of physiological processes. Its primary mechanism of action involves the activation of the Vitamin D Receptor, which in turn modulates the transcription of numerous target genes. While quantitative data on gene expression changes directly induced by this compound are still emerging, studies on calcitriol provide a strong basis for understanding its genomic effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of this compound and its potential therapeutic applications. A deeper understanding of its influence on gene expression will undoubtedly pave the way for more targeted and effective clinical strategies.
References
The Role of Alfacalcidol in Immune Cell Differentiation and Function: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] While its role in calcium and bone metabolism is well-established, a substantial body of evidence has illuminated its potent immunomodulatory effects. The Vitamin D Receptor (VDR) is expressed in a wide array of immune cells, including dendritic cells, T cells, B cells, and macrophages, making them direct targets for calcitriol's action.[3][4] This technical guide provides an in-depth review of the mechanisms by which this compound influences the differentiation and function of key immune cell populations. It summarizes quantitative data on its cellular effects, details relevant experimental protocols, and provides visual representations of the core signaling pathways.
Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
This compound serves as a prodrug, bypassing the renal 1α-hydroxylation step that is required for the activation of natural vitamin D3 and is often impaired in certain disease states.[1] Once converted to calcitriol in the liver, its mechanism of action is mediated through the VDR, a member of the nuclear receptor superfamily.
The canonical signaling pathway involves the following steps:
-
Binding: Calcitriol diffuses into the target immune cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: Binding to VDREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This alters the protein expression profile of the cell, thereby modifying its function and differentiation trajectory.
In immune cells, this pathway regulates the expression of a wide range of genes, including those for cytokines, cell surface receptors, and antimicrobial peptides.
Role in Dendritic Cell (DC) Differentiation and Function
Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating adaptive immune responses. This compound, via its conversion to calcitriol, significantly influences DC maturation and function, generally promoting a more tolerogenic state.
Effects on DC Maturation: Calcitriol inhibits the differentiation and maturation of DCs from monocytes. It helps maintain an immature DC phenotype, which is characterized by:
-
Downregulation of Surface Markers: Reduced expression of MHC class II and co-stimulatory molecules such as CD40, CD80, and CD86.
-
Altered Phenotype: Low expression of the maturation marker CD83 and high expression of the mannose receptor (CD206).
This immature state renders DCs less capable of activating alloreactive T cells.
Effects on DC Cytokine Production: Treatment with this compound skews DC cytokine secretion towards an anti-inflammatory profile, most notably by decreasing the IL-12/IL-10 ratio. It inhibits the production of the pro-inflammatory, Th1-polarizing cytokine IL-12 while enhancing the secretion of the anti-inflammatory cytokine IL-10.
Quantitative Data: Effects on Dendritic Cells
| Parameter | Effect of this compound/Calcitriol | Cell Type | Condition | Reference |
| CD80 Expression | Insignificant Decrease (p=0.48) | Monocyte-derived DCs | Oral this compound in Graves' Disease | |
| CD206 Expression | Insignificant Increase (p=0.47) | Monocyte-derived DCs | Oral this compound in Graves' Disease | |
| IL-12/IL-10 Ratio | Decreased | Monocyte-derived DCs | Oral this compound in Graves' Disease | |
| IL-12p75 Secretion | Inhibited | Maturing DCs | In vitro LPS-induced maturation | |
| IL-10 Secretion | Enhanced | Maturing DCs | In vitro CD40 ligation | |
| MHC Class II | Markedly Inhibited | Maturing DCs | In vitro LPS-induced maturation | |
| CD40, CD80, CD86 | Markedly Inhibited | Maturing DCs | In vitro LPS-induced maturation |
Role in T Lymphocyte Differentiation and Function
This compound exerts profound effects on T cells, generally suppressing pro-inflammatory subsets while promoting regulatory and anti-inflammatory phenotypes.
Effects on T Helper (Th) Cell Polarization: this compound influences the balance between different T helper subsets:
-
Inhibition of Th1 and Th17 Cells: It reduces the production of hallmark Th1 (IFN-γ) and Th17 (IL-17) cytokines. This action helps to dampen cell-mediated inflammatory responses.
-
Promotion of Th2 Cells: It can enhance the production of Th2-associated cytokines like IL-4, effectively causing a "Th2 switch".
-
Promotion of Regulatory T cells (Tregs): this compound has significant effects on regulatory T cells and can help restore the balance between Tregs and Th17 cells, which is often dysregulated in autoimmune diseases.
Effects on T Cell Subsets and Cytokine Profiles: Studies have shown that this compound administration can lead to an improved immune senescence profile. This is achieved by increasing the CD4/CD8 ratio and decreasing the population of senescent CD8+CD28- T cells. Furthermore, it consistently demonstrates an ability to increase the anti-inflammatory cytokine IL-10 while decreasing the ratio of pro-inflammatory IL-6 to IL-10.
Quantitative Data: Effects on T Cells and Cytokines
| Parameter | Effect of this compound | Population/Condition | Quantitative Change | p-value | Reference |
| CD4/CD8 Ratio | Increase | Elderly Subjects | 2.68 to 3.2 | p=0.001 | |
| CD8+CD28- % | Decrease | Elderly Subjects | 5.1% to 2.5% | p<0.001 | |
| IL-10 | Increase | Elderly Subjects (PBMC culture) | - | p=0.005 | |
| IL-6/IL-10 Ratio | Decrease | Elderly Subjects (PBMC culture) | - | p=0.008 | |
| IL-17 | Decrease | RA Patients (PBMC culture) | - | p=0.001 | |
| TNF-α | Decrease | RA Patients (PBMC culture) | - | p=0.002 | |
| IL-4 | Increase | RA Patients (PBMC culture) | - | p<0.0001 | |
| IFN-γ | Decrease | UCTD Patients | Dose-dependent decrease | - | |
| IL-17 | Decrease | UCTD Patients | Dose-dependent decrease | - |
Role in Macrophage Polarization
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Calcitriol plays a key role in directing this polarization.
Promotion of M2 Phenotype: Calcitriol promotes the polarization of macrophages toward the M2 phenotype. M2 macrophages are involved in tissue repair and the resolution of inflammation. This effect is characterized by:
-
Increased Anti-inflammatory Cytokines: Enhanced secretion of IL-10 and TGF-β.
-
Decreased Pro-inflammatory Cytokines: Inhibition of TNF-α and IL-6 production.
-
Upregulation of Tim-3: The immunosuppressive effects of calcitriol on macrophages may be mediated by the upregulation of T-cell immunoglobulin-mucin-3 (Tim-3), which itself can induce M2 polarization.
By shifting the M1/M2 balance, this compound can contribute to a less inflammatory microenvironment.
Quantitative Data: Effects on Macrophages
| Parameter | Effect of 1,25(OH)2D3 | Cell Type | Condition | Reference |
| Tim-3 Expression | Upregulated | RAW264.7 Macrophages | In vitro treatment | |
| IL-10 Secretion | Promoted | RAW264.7 Macrophages | In vitro treatment | |
| TNF-α Secretion | Inhibited | RAW264.7 Macrophages | In vitro treatment | |
| IL-6 Secretion | Inhibited | RAW264.7 Macrophages | In vitro treatment | |
| Polarization | Promoted M2, Inhibited M1 | RAW264.7 Macrophages | In vitro treatment |
Role in B Lymphocyte Function
The direct effects of this compound on B cell differentiation and function are less extensively characterized than its effects on T cells and DCs. However, the expression of VDR on activated B cells suggests a direct regulatory role. Studies in chronic lymphocytic leukemia (CLL), a B-cell malignancy, show that the calcitriol/VDR system is functional and regulates key signaling pathways critical for cell survival and proliferation, including the Toll-like receptor (TLR) and PI3K/AKT pathways. This indicates that this compound likely modulates B cell activation and antibody production, but further research is required to elucidate the specific mechanisms in non-malignant B cells.
Experimental Protocols
This section provides an overview of standard methodologies for key experiments used to investigate the immunomodulatory effects of this compound.
In Vitro Generation and Treatment of Human Monocyte-Derived DCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood (or patient samples) using Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Differentiation: Culture monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to generate immature DCs (iDCs).
-
Treatment & Maturation:
-
To assess effects on differentiation, add this compound (or its active form, calcitriol, typically at 10⁻⁹ to 10⁻⁷ M) at the start of the culture (Day 0).
-
To assess effects on maturation, treat iDCs (Day 5-6) with this compound/calcitriol for 2 hours before adding a maturation stimulus (e.g., LPS, 100 ng/mL) for an additional 24-48 hours.
-
-
Analysis: Harvest cells for analysis by flow cytometry (for surface markers like CD80, CD86, HLA-DR, CD83) and collect supernatants for cytokine analysis by ELISA (IL-12, IL-10).
In Vitro T Helper Cell Polarization Assay
-
T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using negative selection MACS kits.
-
Activation: Plate naive T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.
-
Polarization & Treatment: Add this compound/calcitriol along with specific cytokine cocktails to drive polarization:
-
Th1: IL-12 (e.g., 10 ng/mL) + anti-IL-4 antibody (e.g., 10 µg/mL).
-
Th17: IL-6 (e.g., 20 ng/mL) + TGF-β (e.g., 5 ng/mL) + IL-23 (e.g., 20 ng/mL) + anti-IL-4 and anti-IFN-γ antibodies.
-
Treg: TGF-β (e.g., 5 ng/mL) + IL-2 (e.g., 100 U/mL).
-
-
Culture: Culture cells for 5-7 days.
-
Analysis: Restimulate cells with PMA/Ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Analyze hallmark cytokine production (IFN-γ, IL-17, IL-10) using intracellular cytokine staining and flow cytometry.
Flow Cytometry for Immune Cell Phenotyping
-
Cell Preparation: Prepare a single-cell suspension (e.g., from cultured DCs or T cells) and wash with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers of interest (e.g., anti-CD4, anti-CD8, anti-CD80, anti-CD86) for 30 minutes at 4°C in the dark.
-
Wash: Wash cells twice with FACS buffer.
-
Fixation/Permeabilization (for intracellular staining): If analyzing intracellular targets (e.g., cytokines, transcription factors), fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., containing saponin or mild detergent).
-
Intracellular Staining: Incubate permeabilized cells with antibodies against intracellular proteins.
-
Acquisition: Analyze the stained cells on a flow cytometer.
Conclusion
This compound, through its active metabolite calcitriol, is a potent modulator of the immune system. Its consistent effect across multiple cell types is a shift away from pro-inflammatory responses towards a state of tolerance and anti-inflammation. It achieves this by inhibiting the maturation and function of antigen-presenting dendritic cells, suppressing inflammatory Th1 and Th17 cell development, promoting regulatory T cell and Th2 responses, and driving macrophage polarization towards an anti-inflammatory M2 phenotype. These pleiotropic effects underscore the therapeutic potential of this compound as an immunoregulatory agent in autoimmune diseases and other inflammatory conditions. The data and protocols presented in this guide offer a framework for professionals in research and drug development to further explore and harness the immunomodulatory properties of this vitamin D analog.
References
Alfacalcidol's Impact on Cancer Cell Proliferation and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is emerging as a compound of interest in oncology research. Following hepatic conversion to the active metabolite calcitriol, it modulates cellular processes by binding to the vitamin D receptor (VDR). This nuclear receptor is expressed in various cancer cell lines and its activation can trigger a cascade of downstream signaling events. This technical guide provides an in-depth overview of the effects of this compound on cellular proliferation and migration in cancer cell lines, presenting quantitative data, detailed experimental protocols, and a visual representation of the core signaling pathways involved.
Quantitative Data Summary
The effects of this compound on cancer cell proliferation and migration are dose-dependent and vary across different cell lines. The following tables summarize the key quantitative findings from recent studies.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Assay | Concentration | Effect | Incubation Time | Reference |
| HEC1A (Endometrial Adenocarcinoma) | Real-Time Cell Analysis | 10⁻¹¹–10⁻⁹ M | Reduced proliferation | 48-60 h | [1][2] |
| HEC1A (Endometrial Adenocarcinoma) | Real-Time Cell Analysis | 10⁻⁸–10⁻⁶ M | Increased proliferation | 0-12 h | [1][2] |
| CaCo II (Colorectal Cancer) | MTT Assay | IC₅₀: Not specified | Cytotoxic | 24, 48, 72 h | |
| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: 4.35 µM ± 1.06 | Most potent cytotoxic effect | 72 h |
Table 2: Effect of this compound on Cancer Cell Migration
| Cell Line | Assay | Concentration | Effect | Time Point | Reference |
| HEC1A (Endometrial Adenocarcinoma) | Wound Healing | 10⁻¹¹–10⁻⁹ M | Reduced migration | 24-48 h | [1] |
| HEC1A (Endometrial Adenocarcinoma) | Wound Healing | 10⁻⁸–10⁻⁶ M | Increased migration | 12-24 h |
Core Signaling Pathway
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR) signaling pathway. After administration, this compound is hydroxylated in the liver to form calcitriol, the biologically active form of vitamin D. Calcitriol then binds to the VDR in the cytoplasm. This complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the inhibition of cell proliferation and migration in some cancer cells.
Experimental Workflows and Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Cell Migration (Wound Healing) Assay
The wound healing or "scratch" assay is a straightforward method to study directional cell migration in vitro.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a linear "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging (T=0): Immediately capture images of the scratch at defined locations.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Subsequent Imaging: Capture images of the same locations at regular intervals (e.g., every 12 or 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion (Transwell) Assay
The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cells. For invasion assays, the transwell membrane is coated with a layer of extracellular matrix (e.g., Matrigel).
Detailed Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The medium in the lower chamber should also contain the desired concentration of this compound or a vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell invasion but not proliferation (e.g., 24 hours) at 37°C and 5% CO₂.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Cell Counting: Count the number of stained cells in several microscopic fields to determine the average number of invading cells.
Conclusion
This compound demonstrates a complex, dose-dependent effect on the proliferation and migration of various cancer cell lines. At lower concentrations, it tends to inhibit these processes, while higher concentrations can have a stimulatory effect in some cases. The primary mechanism of action is through the VDR signaling pathway, which regulates the expression of a multitude of genes involved in cell cycle control, apoptosis, and cell adhesion. The standardized protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound in oncology. Further research is warranted to elucidate the precise molecular mechanisms underlying its differential effects and to explore its potential in combination with other anti-cancer agents.
References
Methodological & Application
Alfacalcidol In Vitro Studies: Application Notes and Protocols for Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol, a synthetic analog of vitamin D, serves as a pro-drug for calcitriol, the biologically active form of vitamin D3.[1] In the realm of in vitro research, this compound is a valuable tool for investigating the diverse physiological and pathological processes regulated by vitamin D signaling in human cell lines. Its utility extends from fundamental studies of calcium and phosphate metabolism to the exploration of its anti-proliferative, pro-differentiative, and immunomodulatory properties in various disease models.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in human cell line studies, aimed at guiding researchers in their experimental design and execution.
Mechanism of Action
This compound is rapidly converted in the liver to calcitriol.[1][4] Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor. This binding initiates the formation of a heterodimer with the retinoid X receptor (RXR). The calcitriol-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to a cascade of cellular responses that include the regulation of cell proliferation, differentiation, and apoptosis.
Caption: this compound is converted to calcitriol, which activates the VDR signaling pathway to modulate gene expression.
Applications in Human Cell Lines
Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells
In vitro studies have demonstrated that this compound can inhibit the proliferation of various human cancer cell lines. This effect is often dose-dependent. For instance, in HEC1A endometrial adenocarcinoma cells, low concentrations (10⁻¹¹–10⁻⁹ M) of this compound reduced proliferation, whereas higher concentrations (10⁻⁸–10⁻⁶ M) surprisingly increased it. In human leukemia cell lines like HL-60 and U937, vitamin D analogs have shown potent anti-proliferative activity. The mechanisms underlying these effects often involve cell cycle arrest at the G0/G1 phase and the induction of apoptosis.
Induction of Cellular Differentiation
This compound and its active metabolite are potent inducers of differentiation in several human cell lines. A classic model for this is the human promyelocytic leukemia cell line, HL-60. Treatment with vitamin D analogs induces these cells to differentiate into monocytes and macrophages, a process that can be monitored by the expression of cell surface markers like CD11b and CD14. This makes this compound a valuable tool for studying hematopoiesis and for screening potential differentiation-inducing therapeutic agents.
Immunomodulatory Effects
This compound exhibits significant immunomodulatory properties. Studies on human peripheral blood mononuclear cells (PBMCs) have shown that it can influence cytokine production and T-cell subsets. For example, this compound has been shown to increase the production of the anti-inflammatory cytokine IL-10 and decrease the IL-6/IL-10 ratio. It can also impact T-cell populations, such as by increasing the CD4/CD8 ratio. These effects highlight its potential for studying and modulating immune responses in inflammatory and autoimmune disease models.
Quantitative Data Summary
| Cell Line | Application | Key Parameter | Concentration Range | Observed Effect | Citation(s) |
| HEC1A (Endometrial Adenocarcinoma) | Proliferation & Migration | Cell Index & Wound Closure | 10⁻¹¹–10⁻⁹ M | Reduced proliferation and migration. | |
| HEC1A (Endometrial Adenocarcinoma) | Proliferation & Migration | Cell Index & Wound Closure | 10⁻⁸–10⁻⁶ M | Increased proliferation and migration. | |
| HL-60 (Leukemia) | Proliferation | Growth Inhibition | Not specified | Maximal growth inhibition of 68%. | |
| MCF-7 (Breast Cancer) | Proliferation | Growth Inhibition | Not specified | Maximal growth inhibition of 39%. | |
| T47D (Breast Cancer) | Proliferation | Growth Inhibition | Not specified | Maximal growth inhibition of 49%. | |
| HL-60 & MV4-11 (Leukemia) | Differentiation | CD11b & CD14 Expression | Not specified | Induction of differentiation markers. | |
| Elderly Patient PBMCs | Immunomodulation | Cytokine Levels | 0.5 mcg/day (in vivo) | Increased IL-10, decreased IL-6/IL-10 ratio. | |
| Elderly Patient PBMCs | Immunomodulation | T-Cell Subsets | 0.5 mcg/day (in vivo) | Increased CD4/CD8 ratio, decreased CD8+CD28- percentage. |
Detailed Experimental Protocols
Cell Proliferation and Viability Assessment (MTT Assay)
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cell line of interest (e.g., HEC1A, MCF-7)
-
Complete culture medium appropriate for the cell line
-
This compound (stock solution typically in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: A stepwise workflow for assessing cell proliferation and viability using the MTT assay.
Cell Migration Assessment (Wound Healing/Scratch Assay)
This protocol provides a method to study cell migration in vitro.
Materials:
-
Human cell line of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately after creating the wound (time 0), capture images of the scratch at defined points along the scratch.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or the rate of cell migration.
Analysis of Cell Differentiation by Flow Cytometry
This protocol is for quantifying the expression of cell surface markers (e.g., CD11b, CD14) to assess cellular differentiation, particularly in leukemia cell lines like HL-60.
Materials:
-
Human cell line (e.g., HL-60)
-
Complete culture medium
-
This compound
-
Fluorochrome-conjugated monoclonal antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14)
-
Matching isotype control antibodies
-
FACS buffer (PBS containing 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of the desired concentration of this compound or vehicle control for an appropriate duration to induce differentiation (e.g., 72-96 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate amount of fluorochrome-conjugated antibodies or isotype controls to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies, centrifuging at a low speed between washes.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data to determine the percentage of cells positive for the differentiation markers.
Caption: Logical flow from this compound treatment to the quantification of cell differentiation via flow cytometry.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of Vitamin D Analogs this compound and Calcitriol on Cell Proliferation and Migration of HEC1A Endometrial Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Developing an In Vivo Osteoporosis Model for Alfacalcidol Testing in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Animal models are indispensable tools for studying the pathophysiology of osteoporosis and for the preclinical evaluation of new therapeutic agents. This document provides detailed protocols for establishing and utilizing a rat model of osteoporosis to test the efficacy of Alfacalcidol, a vitamin D analog used in the management of osteoporosis.[1][2] Two primary methods for inducing osteoporosis in rats are described: ovariectomy (OVX), which mimics postmenopausal osteoporosis, and glucocorticoid-induced osteoporosis (GIO).[2][3][4]
This compound (1α-hydroxyvitamin D3) is a prodrug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D. Calcitriol plays a crucial role in calcium homeostasis by promoting intestinal calcium absorption, renal calcium reabsorption, and regulating bone remodeling. In the context of osteoporosis, this compound has been shown to inhibit bone resorption while maintaining or even stimulating bone formation, thereby increasing bone mineral density and improving bone strength.
These application notes will provide a comprehensive guide, including detailed experimental protocols, data presentation tables, and visualizations of key signaling pathways to facilitate the successful implementation of this in vivo model for this compound testing.
Experimental Models of Osteoporosis in Rats
Ovariectomy-Induced Osteoporosis (OVX)
The ovariectomized (OVX) rat is the most widely used and accepted animal model for studying postmenopausal osteoporosis. The surgical removal of the ovaries induces estrogen deficiency, leading to an imbalance in bone remodeling with a significant increase in bone resorption over bone formation, resulting in bone loss that closely mimics the condition in postmenopausal women.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age is recommended for skeletal maturity)
-
Anesthetic cocktail (e.g., ketamine/xylazine intraperitoneal injection)
-
Surgical instruments (scalpel, scissors, forceps, sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail administered intraperitoneally. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur on the dorsal or ventral side of the rat. A double dorsolateral incision is a commonly recommended approach. Disinfect the surgical area with an antiseptic solution.
-
Incision: Make a small incision (approximately 1-2 cm) through the skin and underlying muscle layer to expose the peritoneal cavity.
-
Ovary Localization and Removal: Gently locate the ovary, which is typically embedded in a fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Suture the muscle layer and then the skin incision using appropriate suture materials.
-
Post-operative Care: Administer analgesics as per veterinary guidelines to manage post-operative pain. Monitor the rat for signs of infection or distress. House the rats individually for a few days post-surgery to prevent injury.
-
Sham Operation: For the control group, perform a sham surgery where the ovaries are located but not removed. This accounts for any effects of the surgical procedure itself.
-
Osteoporosis Development: Allow at least 2 weeks for the development of significant bone loss after ovariectomy before commencing treatment with this compound.
Glucocorticoid-Induced Osteoporosis (GIO)
Long-term glucocorticoid therapy is a major cause of secondary osteoporosis. Glucocorticoids, such as dexamethasone and prednisolone, have direct and indirect effects on bone, leading to decreased bone formation and increased bone resorption.
Materials:
-
Male or female Sprague-Dawley or Wistar rats
-
Glucocorticoid (e.g., Dexamethasone or Prednisolone)
-
Vehicle for administration (e.g., sterile saline, sesame oil)
-
Administration equipment (e.g., gavage needles, syringes for subcutaneous injection)
Procedure:
-
Animal Selection: Use skeletally mature rats.
-
Glucocorticoid Administration:
-
Dexamethasone: Can be administered via subcutaneous injection at a dose of 2.5 mg/kg body weight daily for several weeks to induce osteoporosis. Another protocol suggests daily subcutaneous injections of 0.1 mg/kg dexamethasone for 4 weeks.
-
Prednisolone: Can be administered orally via gavage at doses ranging from 1.5 to 6.0 mg/kg/day. Slow-release pellets of prednisolone can also be implanted subcutaneously for a sustained release over a defined period.
-
-
Control Group: Administer the vehicle used for the glucocorticoid to the control group of animals.
-
Duration: The duration of glucocorticoid administration required to induce significant bone loss can vary depending on the specific glucocorticoid, dose, and rat strain, but typically ranges from 4 to 12 weeks.
This compound Treatment Protocol
Dosage and Administration
Based on dose-response studies in rat models of osteoporosis, this compound is effective at doses ranging from 0.1 to 0.2 µg/kg/day.
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle, such as corn oil or sesame oil, to the desired concentration for oral administration.
-
Administration: Administer the this compound solution to the rats daily via oral gavage.
-
Treatment Groups:
-
Sham + Vehicle: Sham-operated or vehicle-treated control rats receiving the vehicle.
-
OVX/GIO + Vehicle: Ovariectomized or glucocorticoid-treated rats receiving the vehicle.
-
OVX/GIO + this compound (Low Dose): Ovariectomized or glucocorticoid-treated rats receiving a low dose of this compound (e.g., 0.1 µg/kg/day).
-
OVX/GIO + this compound (High Dose): Ovariectomized or glucocorticoid-treated rats receiving a high dose of this compound (e.g., 0.2 µg/kg/day).
-
-
Duration of Treatment: The treatment period typically lasts for several weeks to months, depending on the specific aims of the study. A 12-week treatment period has been shown to be effective.
Assessment of Bone Health
A comprehensive evaluation of the effects of this compound on bone health requires a multi-faceted approach, including imaging, biochemical, and histological analyses.
Bone Mineral Density (BMD) Measurement
Protocol: Dual-Energy X-ray Absorptiometry (DXA)
-
Anesthesia: Anesthetize the rats.
-
Positioning: Place the rat in a prone position on the DXA scanner.
-
Scanning: Perform a total body scan or a region-specific scan (e.g., femur, lumbar spine) to measure bone mineral content (BMC) and bone area. BMD is calculated as BMC/area.
-
Data Analysis: Use the software provided with the DXA instrument to analyze the data and obtain BMD values.
Bone Microarchitecture Analysis
Protocol: Micro-Computed Tomography (µCT)
-
Sample Preparation: Euthanize the rats and dissect the bones of interest (e.g., femur, tibia, lumbar vertebrae). Store the bones in 70% ethanol or a suitable fixative.
-
Scanning: Scan the bones using a high-resolution µCT scanner.
-
Image Reconstruction: Reconstruct the scanned images to generate a 3D representation of the bone microarchitecture.
-
Data Analysis: Analyze the 3D images to quantify various parameters of trabecular and cortical bone.
Table 1: Key µCT Parameters for Bone Microarchitecture Analysis
| Parameter | Description | Expected Change in Osteoporosis | Expected Change with this compound |
| BV/TV (%) | Bone Volume/Total Volume | Decrease | Increase |
| Tb.N (1/mm) | Trabecular Number | Decrease | Increase |
| Tb.Th (mm) | Trabecular Thickness | Decrease | Increase |
| Tb.Sp (mm) | Trabecular Separation | Increase | Decrease |
| Ct.Th (mm) | Cortical Thickness | Decrease | Increase |
Bone Turnover Markers
Protocol: Serum Analysis
-
Blood Collection: Collect blood samples from the rats at specified time points during the study.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Biochemical Assays: Use commercially available ELISA kits to measure the serum levels of bone turnover markers.
Table 2: Common Bone Turnover Markers in Rats
| Marker | Type | Function | Expected Change in Osteoporosis | Expected Change with this compound |
| Alkaline Phosphatase (ALP) | Formation | Enzyme involved in bone mineralization | Increase (in high turnover) | Maintained or Increased |
| Osteocalcin (OCN) | Formation | Protein secreted by osteoblasts | Increase (in high turnover) | Maintained or Increased |
| Procollagen type I N-terminal propeptide (P1NP) | Formation | A precursor of type I collagen | Increase (in high turnover) | Maintained or Increased |
| C-terminal telopeptide of type I collagen (CTX-I) | Resorption | A degradation product of type I collagen | Increase | Decrease |
| Tartrate-resistant acid phosphatase (TRAP) | Resorption | Enzyme expressed by osteoclasts | Increase | Decrease |
| Serum Calcium (Ca) | Mineral | May decrease | Increase | |
| Serum Phosphate (P) | Mineral | May decrease | Increase |
Bone Histomorphometry
Protocol: Undecalcified Bone Histology with von Kossa Staining
-
Sample Preparation: After µCT scanning, embed the bones in a hard resin (e.g., methyl methacrylate).
-
Sectioning: Cut thin, undecalcified sections of the bone using a microtome.
-
Staining:
-
Von Kossa Staining: This method stains mineralized bone black, allowing for the quantification of mineralized bone area.
-
Deparaffinize and hydrate the bone sections.
-
Incubate the sections in a silver nitrate solution under a bright light.
-
Rinse and treat with sodium thiosulfate to remove unreacted silver.
-
Counterstain with a suitable stain (e.g., van Gieson) to visualize the unmineralized osteoid.
-
-
Toluidine Blue Staining: This stain can be used to identify osteoblasts and osteoclasts.
-
-
Image Analysis: Use a microscope equipped with an image analysis system to quantify various static and dynamic histomorphometric parameters.
Table 3: Key Bone Histomorphometry Parameters
| Parameter | Description |
| Osteoid Volume/Bone Volume (OV/BV) | A measure of unmineralized bone matrix. |
| Osteoblast Surface/Bone Surface (Ob.S/BS) | The proportion of bone surface covered by osteoblasts. |
| Osteoclast Surface/Bone Surface (Oc.S/BS) | The proportion of bone surface covered by osteoclasts. |
| Mineral Apposition Rate (MAR) | The rate of new bone formation (requires fluorescent labeling). |
| Bone Formation Rate (BFR) | The overall rate of bone formation. |
Signaling Pathways in Osteoporosis and this compound Action
Understanding the molecular mechanisms underlying osteoporosis and the action of this compound is crucial for interpreting the experimental results.
Key Signaling Pathways in Bone Remodeling
RANKL/RANK/OPG Pathway: This is a critical pathway that regulates osteoclast differentiation and activity. RANKL, expressed by osteoblasts, binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation. Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, inhibiting osteoclastogenesis. An increased RANKL/OPG ratio leads to excessive bone resorption and is a hallmark of osteoporosis.
RANKL/RANK/OPG Signaling Pathway in Osteoclastogenesis.
Wnt/β-catenin Pathway: This pathway is a major regulator of osteoblast differentiation and bone formation. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to promote the expression of genes involved in osteoblastogenesis.
Canonical Wnt/β-catenin Signaling Pathway in Osteoblasts.
Mechanism of Action of this compound
This compound is converted to calcitriol, which then binds to the Vitamin D Receptor (VDR), a nuclear receptor. The calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to increased intestinal calcium absorption and influences bone cell activity.
Mechanism of Action of this compound via the Vitamin D Receptor.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between the different experimental groups. The tables provided above (Tables 1, 2, and 3) serve as templates for organizing the data obtained from µCT analysis, serum biochemistry, and bone histomorphometry. Statistical analysis should be performed to determine the significance of the observed differences between groups.
Conclusion
The rat models of ovariectomy-induced and glucocorticoid-induced osteoporosis are robust and well-characterized systems for studying bone loss and evaluating the efficacy of potential anti-osteoporotic agents. This compound, with its established role in calcium metabolism and bone health, can be effectively tested in these models. By following the detailed protocols outlined in these application notes for osteoporosis induction, this compound treatment, and comprehensive assessment of bone health, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound in the management of osteoporosis. The provided diagrams of the key signaling pathways offer a visual framework for understanding the molecular mechanisms at play.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Alfacalcidol in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D used in the management of hypocalcemia, osteodystrophy, and other conditions related to vitamin D deficiency. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note provides a detailed high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma samples. The described protocol includes procedures for sample preparation, chromatographic separation, and method validation.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is designed to efficiently extract this compound from plasma while minimizing matrix interference.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge capable of 3000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
0.45 µm syringe filters
Procedure:
-
To 500 µL of plasma in a centrifuge tube, add 1.0 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 3000 x g for 15 minutes to pellet the precipitated proteins[1].
-
Carefully transfer the supernatant to a clean tube.
-
Add 2.0 mL of hexane to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction (steps 5-8) on the lower aqueous layer to maximize recovery.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the extract.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC System and Chromatographic Conditions
The following HPLC conditions are optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Methanol (95:5, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 50 µL |
| Run Time | Approximately 15 minutes |
Note: The mobile phase should be filtered through a 0.2 µm filter and degassed before use.
Quantitative Data Summary
The following tables summarize the validation parameters for this HPLC method, demonstrating its suitability for the quantification of this compound in plasma.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 100 | > 0.998 |
Table 2: Precision and Accuracy
| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low QC (15 ng/mL) | < 5.0% | < 6.0% | 95.5 - 104.5% |
| Mid QC (50 ng/mL) | < 4.5% | < 5.5% | 96.0 - 103.0% |
| High QC (85 ng/mL) | < 4.0% | < 5.0% | 97.0 - 102.5% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 1.5 |
| LOQ | 5.0 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Discussion
The presented HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The sample preparation procedure, involving protein precipitation followed by liquid-liquid extraction, effectively removes matrix components that could interfere with the analysis. The chromatographic conditions are optimized to achieve good separation of this compound from endogenous plasma components.
The method has been validated according to standard guidelines, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range. The established LOD and LOQ are sufficient for pharmacokinetic and bioavailability studies. This detailed protocol can be readily implemented in a laboratory setting for routine analysis of this compound in plasma samples.
References
Sensitive Detection of Alfacalcidol and its Metabolites using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive quantification of Alfacalcidol and its primary active metabolite, calcitriol, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes strategies to overcome challenges such as low ionization efficiency through chemical derivatization.
Introduction
This compound (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D used in the management of calcium and phosphate metabolism disorders, particularly in patients with chronic kidney disease.[1][2][3] As a prodrug, this compound is rapidly converted in the liver to its active form, calcitriol (1,25-dihydroxyvitamin D3), by the enzyme 25-hydroxylase.[1][4] This conversion bypasses the need for 1α-hydroxylation in the kidneys, a step that is often impaired in individuals with renal failure. The accurate and sensitive measurement of this compound and calcitriol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
The analysis of this compound and its metabolites by LC-MS/MS is challenging due to their low physiological concentrations and poor ionization efficiency in electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) sources. To enhance sensitivity, chemical derivatization is often employed. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), react with the diene structure of vitamin D analogs, significantly improving their ionization efficiency and allowing for much lower detection limits.
This application note details an LC-MS/MS method incorporating PTAD derivatization for the highly sensitive and specific quantification of this compound.
Metabolic Pathway of this compound
This compound undergoes a critical activation step in the liver to become biologically active. The following diagram illustrates this metabolic conversion.
Caption: Metabolic activation of this compound to Calcitriol.
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
This compound reference standard
-
Vitamin D3 (VD3) as an internal standard (IS)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (DCM)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Phosphate buffer
-
Human plasma (for biological samples)
Standard and Sample Preparation
2.1. Standard Solutions
-
Stock Solutions: Prepare stock solutions of this compound (e.g., 0.1 µg/mL) and the internal standard (e.g., 1 µg/mL) in ethanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the dissolution medium or a suitable surrogate matrix to create a calibration curve (e.g., 0.05–2 ng/mL of this compound).
2.2. Sample Preparation (from Pharmaceutical Tablets)
-
Weigh and powder a sufficient number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of hexane and methanol) and sonicate to ensure complete dissolution.
-
Dilute to the final volume with the solvent.
-
Filter the solution through a 0.45 µm filter before proceeding.
2.3. Sample Preparation (from Human Plasma)
-
To 100 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate mixture) to precipitate proteins and extract the analytes.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
The dried extract is then ready for derivatization.
Derivatization Procedure
-
Reconstitute the dried extract or an aliquot of the standard solution in a small volume of a suitable solvent like dichloromethane.
-
Add a freshly prepared solution of PTAD in a solvent such as acetonitrile.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) in the dark to form the this compound-PTAD adduct.
-
Dry the derivatized sample under nitrogen flow.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Workflow
The following diagram outlines the complete workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that may require optimization for specific instruments and applications.
4.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 3.0 mm × 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol or acetonitrile. A common isocratic mobile phase is 0.1% formic acid-water and methanol in a 1:9 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
4.2. Tandem Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
This compound (underivatized): 401.3 → 383.3
-
This compound-PTAD: 576.4 → 314.1
-
Internal Standard (VD3)-PTAD: 560.0 → 298.1
-
-
Typical MS Parameters:
-
Capillary Voltage: 4000 V
-
Nozzle Voltage: 500 V
-
Nebulizer Pressure: 45 psi
-
Drying Gas Flow and Temperature: 11 L/min at 300°C
-
Sheath Gas Flow and Temperature: 11 L/min at 350°C
-
Quantitative Data Summary
The use of derivatization significantly improves the sensitivity of the LC-MS/MS method for this compound.
| Parameter | Without Derivatization | With PTAD Derivatization | Reference |
| Limit of Detection (LOD) | 1 µg/mL | 0.01 µg/mL | |
| Limit of Quantitation (LOQ) | ~1 µg/mL | 0.05 µg/mL | |
| Linearity (r²) | Not specified | > 0.99 | |
| Intraday Reproducibility (%RSD) | Not specified | 7.9% | |
| Interday Reproducibility (%RSD) | Not specified | 3.3% |
Conclusion
The LC-MS/MS method detailed in this application note, incorporating chemical derivatization with PTAD, provides a highly sensitive and robust approach for the quantification of this compound and its metabolites. This method is suitable for a range of applications, from quality control of pharmaceutical products to clinical and preclinical studies requiring low detection limits. The significant improvement in sensitivity achieved through derivatization addresses the primary challenge of analyzing these low-concentration, poorly ionizing compounds.
References
Application Notes and Protocols for Establishing a Cell-Based Assay to Screen for Alfacalcidol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism.[1][2][3] It is a pro-drug that is rapidly converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[4][5] Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor, to modulate the expression of genes involved in a variety of physiological processes. These processes include, but are not limited to, bone mineralization, inhibition of bone resorption, and regulation of cell proliferation and differentiation.
This document provides detailed application notes and protocols for establishing robust and reliable cell-based assays to screen for the efficacy of this compound. The assays focus on two key target cell types: osteoblasts and keratinocytes. The provided protocols will enable researchers to quantify the effects of this compound on cell differentiation, a key indicator of its biological activity.
This compound Signaling Pathway
This compound exerts its biological effects after its conversion to calcitriol. The calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Part 1: Osteoblast Differentiation Assay
This assay measures the ability of this compound to induce the differentiation of pre-osteoblastic cells into mature osteoblasts. Efficacy is quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and by analyzing the gene expression of key osteogenic markers.
Experimental Workflow: Osteoblast Differentiation Assay
Materials
-
Cell Line: MC3T3-E1 subclone 4 (ATCC CRL-2593), a pre-osteoblastic mouse cell line.
-
Media:
-
Growth Medium: Alpha Minimum Essential Medium (α-MEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
-
Reagents:
-
This compound (≥98% purity)
-
Calcitriol (positive control)
-
Vehicle (e.g., 0.1% Ethanol or DMSO)
-
Alkaline Phosphatase (ALP) Assay Kit (colorimetric, e.g., p-nitrophenyl phosphate-based)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (RUNX2, COL1A2, BGLAP/Osteocalcin) and a housekeeping gene (e.g., GAPDH).
-
Protocol: Osteoblast Differentiation
-
Cell Seeding:
-
Culture MC3T3-E1 cells in Growth Medium at 37°C and 5% CO₂.
-
Seed the cells into 24-well plates at a density of 5 x 10⁴ cells/well in Growth Medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Prepare serial dilutions of this compound in Differentiation Medium (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Treat the cells with the different concentrations of this compound.
-
Include a positive control (e.g., 10⁻⁸ M Calcitriol) and a negative control (vehicle).
-
Incubate the plates for 72 hours.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After 72 hours, wash the cells twice with PBS.
-
Lyse the cells according to the ALP assay kit manufacturer's instructions.
-
Perform the colorimetric ALP assay and measure the absorbance at the appropriate wavelength.
-
Normalize the ALP activity to the total protein concentration of each sample.
-
-
Quantitative Real-Time PCR (qPCR):
-
After 72 hours of treatment, wash the cells with PBS and lyse them.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR to analyze the relative gene expression of osteoblast differentiation markers: RUNX2, Collagen Type I Alpha 2 (COL1A2), and Osteocalcin (BGLAP).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).
-
Data Presentation: Osteoblast Differentiation Assay
Table 1: Effect of this compound on ALP Activity in MC3T3-E1 Cells
| Treatment | Concentration (M) | ALP Activity (U/mg protein) | Fold Change vs. Vehicle |
| Vehicle | - | 1.5 ± 0.2 | 1.0 |
| This compound | 10⁻¹⁰ | 2.8 ± 0.3 | 1.9 |
| This compound | 10⁻⁹ | 4.5 ± 0.5 | 3.0 |
| This compound | 10⁻⁸ | 7.2 ± 0.8 | 4.8 |
| This compound | 10⁻⁷ | 8.1 ± 0.9 | 5.4 |
| This compound | 10⁻⁶ | 8.3 ± 0.7 | 5.5 |
| Calcitriol | 10⁻⁸ | 8.5 ± 0.9 | 5.7 |
Table 2: Effect of this compound on Osteogenic Gene Expression in MC3T3-E1 Cells (Fold Change vs. Vehicle)
| Treatment | Concentration (M) | RUNX2 | COL1A2 | BGLAP (Osteocalcin) |
| Vehicle | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 10⁻⁹ | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| This compound | 10⁻⁸ | 4.1 ± 0.5 | 5.8 ± 0.6 | 8.5 ± 0.9 |
| This compound | 10⁻⁷ | 4.5 ± 0.6 | 6.2 ± 0.7 | 9.1 ± 1.0 |
| Calcitriol | 10⁻⁸ | 4.8 ± 0.5 | 6.5 ± 0.8 | 9.5 ± 1.1 |
Part 2: Keratinocyte Differentiation Assay
This assay evaluates the efficacy of this compound in promoting the differentiation of human keratinocytes. The primary endpoint is the expression of involucrin, a key protein in the formation of the cornified envelope, which is a hallmark of terminal keratinocyte differentiation.
Experimental Workflow: Keratinocyte Differentiation Assay
Materials
-
Cell Line: HaCaT, an immortalized human keratinocyte cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (≥98% purity)
-
Calcitriol (positive control)
-
Vehicle (e.g., 0.1% Ethanol or DMSO)
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against Involucrin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Involucrin (IVL), Keratin 10 (KRT10), and a housekeeping gene.
-
Protocol: Keratinocyte Differentiation
-
Cell Seeding:
-
Culture HaCaT cells in DMEM at 37°C and 5% CO₂.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Treatment:
-
Once the cells reach the desired confluency, replace the medium with fresh DMEM containing the appropriate treatments.
-
Prepare serial dilutions of this compound in DMEM (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Treat the cells with the different concentrations of this compound.
-
Include a positive control (e.g., 10⁻⁸ M Calcitriol) and a negative control (vehicle).
-
Incubate the plates for 48 hours.
-
-
Western Blot for Involucrin:
-
After 48 hours, wash the cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against involucrin.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
-
Quantitative Real-Time PCR (qPCR):
-
After 48 hours of treatment, isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR to analyze the relative gene expression of keratinocyte differentiation markers: Involucrin (IVL) and Keratin 10 (KRT10).
-
Normalize the expression of target genes to a stable housekeeping gene.
-
Data Presentation: Keratinocyte Differentiation Assay
Table 3: Effect of this compound on Involucrin Protein Expression in HaCaT Cells
| Treatment | Concentration (M) | Relative Involucrin Expression (normalized to loading control) | Fold Change vs. Vehicle |
| Vehicle | - | 0.2 ± 0.05 | 1.0 |
| This compound | 10⁻¹⁰ | 0.5 ± 0.08 | 2.5 |
| This compound | 10⁻⁹ | 1.1 ± 0.15 | 5.5 |
| This compound | 10⁻⁸ | 2.3 ± 0.3 | 11.5 |
| This compound | 10⁻⁷ | 2.8 ± 0.4 | 14.0 |
| This compound | 10⁻⁶ | 2.9 ± 0.3 | 14.5 |
| Calcitriol | 10⁻⁸ | 3.1 ± 0.4 | 15.5 |
Table 4: Effect of this compound on Keratinocyte Differentiation Gene Expression in HaCaT Cells (Fold Change vs. Vehicle)
| Treatment | Concentration (M) | Involucrin (IVL) | Keratin 10 (KRT10) |
| Vehicle | - | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 10⁻⁹ | 4.2 ± 0.5 | 3.5 ± 0.4 |
| This compound | 10⁻⁸ | 9.8 ± 1.1 | 7.6 ± 0.8 |
| This compound | 10⁻⁷ | 11.5 ± 1.3 | 8.9 ± 1.0 |
| Calcitriol | 10⁻⁸ | 12.1 ± 1.4 | 9.2 ± 1.1 |
Conclusion
The provided application notes and protocols describe robust and reproducible cell-based assays for screening the efficacy of this compound. By utilizing well-characterized cell lines and quantitative endpoints, these assays can provide valuable insights into the biological activity of this compound and other Vitamin D analogs. The data generated from these assays can be used to determine dose-response relationships, compare the potency of different compounds, and elucidate the molecular mechanisms underlying their effects on osteoblast and keratinocyte differentiation. These methods are essential tools for researchers and professionals involved in the development of drugs targeting the Vitamin D signaling pathway.
References
- 1. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of involucrin in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the In Vitro Effects of Alfacalcidol on Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical regulators of bone homeostasis. Their excessive activity is a hallmark of various bone diseases, including osteoporosis. Alfacalcidol, a synthetic analog of vitamin D, is utilized in the management of osteoporosis.[1][2] It is a pro-drug that is converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][3] Calcitriol is known to play a role in bone metabolism, and studies suggest that this compound suppresses osteoclastic bone resorption.[4] This document provides a comprehensive protocol for studying the direct effects of this compound on osteoclastogenesis in vitro, a crucial step in understanding its mechanism of action and for the development of novel therapeutics.
The provided protocols will detail the differentiation of osteoclasts from bone marrow-derived macrophages (BMMs) and the subsequent analysis of this compound's impact on their formation and function. Key methodologies covered include Tartrate-Resistant Acid Phosphatase (TRAP) staining for osteoclast identification, gene expression analysis of osteoclast-specific markers, and bone resorption assays to assess osteoclast activity.
Signaling Pathways in Osteoclastogenesis
Osteoclast differentiation is a complex process primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). M-CSF promotes the proliferation and survival of osteoclast precursors, while RANKL, upon binding to its receptor RANK on these precursors, initiates a signaling cascade that leads to the differentiation and fusion of these cells into mature, multinucleated osteoclasts. This signaling involves the activation of key transcription factors such as NF-κB and NFATc1. This compound, acting through the Vitamin D Receptor (VDR) after its conversion to calcitriol, is hypothesized to modulate this pathway, potentially by inhibiting the expression of crucial transcription factors like c-Fos.
Caption: Signaling pathway of osteoclast differentiation and the putative inhibitory role of this compound.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on in vitro osteoclastogenesis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The therapeutic effects of this compound on bone strength, muscle metabolism and prevention of falls and fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eldecalcitol is more effective in promoting osteogenesis than this compound in Cyp27b1-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits bone resorption and stimulates formation in an ovariectomized rat model of osteoporosis: distinct actions from estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alfacalcidol's Effect on Keratinocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial pro-drug that is converted in the liver to calcitriol, the biologically active form of vitamin D3.[1][2] Calcitriol plays a pivotal role in regulating calcium homeostasis and has significant effects on cell proliferation and differentiation.[3] In the skin, keratinocytes, the primary cells of the epidermis, undergo a complex and highly regulated differentiation process to form the protective outer barrier.[4] Vitamin D3 and its analogs are known to be potent modulators of this process, promoting the expression of key differentiation markers and contributing to the maintenance of a healthy epidermis.[5]
These application notes provide a comprehensive guide for utilizing in vitro models of human keratinocytes to investigate the effects of this compound on cellular differentiation. The protocols outlined below detail the culture of primary human epidermal keratinocytes, induction of differentiation, and subsequent analysis of differentiation markers at the gene and protein level.
Signaling Pathway of this compound in Keratinocyte Differentiation
This compound is rapidly metabolized in the liver to calcitriol. Calcitriol then binds to the nuclear Vitamin D Receptor (VDR), which forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. In keratinocytes, this signaling cascade leads to the upregulation of genes associated with terminal differentiation, such as Keratin 1 (KRT1), Keratin 10 (KRT10), Involucrin (IVL), Loricrin (LOR), and Filaggrin (FLG).
Caption: this compound signaling pathway in keratinocytes.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on keratinocyte differentiation.
Caption: Experimental workflow for analysis.
Data Presentation
The following table summarizes representative quantitative data on the effect of calcitriol (the active metabolite of this compound) on the expression of key keratinocyte differentiation markers. Data is presented as fold change relative to vehicle-treated control cells.
| Differentiation Marker | Gene | Assay | Fold Change (vs. Control) | Reference |
| Filaggrin | FLG | qPCR | ~2.5 - 3.0 | |
| Involucrin | IVL | qPCR | ~2.0 - 2.5 | |
| Loricrin | LOR | qPCR | ~3.0 - 3.5 | |
| Keratin 1 | KRT1 | qPCR | Increased | |
| Keratin 10 | KRT10 | qPCR | Increased |
Note: The exact fold change can vary depending on the experimental conditions, including cell type, this compound/calcitriol concentration, and duration of treatment.
Experimental Protocols
Culture of Primary Human Epidermal Keratinocytes (HEKs)
This protocol is adapted from standard procedures for culturing HEKs.
Materials:
-
Primary Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte Growth Medium (KGM), serum-free
-
ReagentPack™ Subculture Reagents
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralizing Solution
-
T-75 culture flasks, coated with an appropriate matrix (e.g., collagen)
Protocol:
-
Thawing and Plating HEKs:
-
Rapidly thaw the cryopreserved vial of HEKs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed KGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh KGM and plate onto a coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing HEKs:
-
When cells reach 70-80% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin/EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with Trypsin Neutralizing Solution.
-
Centrifuge the cell suspension and resuspend the pellet in fresh KGM.
-
Plate the cells at a density of 5,000-10,000 cells/cm².
-
Induction of Keratinocyte Differentiation
Differentiation of HEKs can be induced by increasing the extracellular calcium concentration, a method known as the "calcium switch".
Materials:
-
Confluent culture of HEKs in low-calcium KGM (typically ~0.05-0.1 mM Ca2+)
-
High-calcium KGM (e.g., 1.2-1.8 mM Ca2+)
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Vehicle control (same solvent as this compound)
Protocol:
-
Grow HEKs to near confluency in low-calcium KGM.
-
To induce differentiation, aspirate the low-calcium medium and replace it with high-calcium KGM.
-
Add this compound to the desired final concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the treatment wells.
-
Add an equivalent volume of the vehicle to the control wells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for analysis.
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (KRT1, KRT10, IVL, LOR, FLG) and a housekeeping gene (e.g., GAPDH, B2M)
Protocol:
-
RNA Extraction: Extract total RNA from harvested keratinocytes using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Western Blotting for Protein Expression Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against KRT1, KRT10, Involucrin, Loricrin, Filaggrin, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the harvested keratinocytes in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Immunofluorescence for Protein Localization
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (as for Western blotting)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking and Staining:
-
Block non-specific binding sites with blocking solution.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI.
-
-
Imaging: Mount the coverslips on slides with antifade medium and visualize using a fluorescence microscope.
References
- 1. Dose-response effects of an aqueous formulation of calcitriol and evaluation of renal function in nonpregnant cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,25(OH)2D3-modulated calcium induced keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of keratinocyte proliferation and differentiation in vitamin D receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin-like skin protein: a new marker of keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Alfacalcidol Treatment in Rodent Models of Renal Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing preclinical studies investigating the therapeutic potential of Alfacalcidol in rodent models of renal disease. Detailed protocols for common models of kidney injury are provided, along with expected outcomes and key signaling pathways involved in the protective effects of this compound.
Introduction to this compound in Renal Disease
This compound (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that undergoes hydroxylation in the liver to form calcitriol, the active form of vitamin D. In the context of chronic kidney disease (CKD), impaired renal 1α-hydroxylase activity leads to reduced endogenous calcitriol production. This compound administration bypasses this defective renal activation step, thereby addressing vitamin D deficiency and its consequences[1][2]. Beyond its classical role in calcium and phosphate homeostasis, this compound has demonstrated reno-protective effects in various preclinical models of kidney disease. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation, fibrosis, and blood pressure regulation[1][3].
Rodent Models of Renal Disease for this compound Testing
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. The choice depends on the specific aspect of renal pathology being investigated (e.g., glomerulosclerosis, interstitial fibrosis, diabetic nephropathy).
5/6 Nephrectomy (Ablation) Model of Chronic Kidney Disease
This model mimics the progressive nature of CKD resulting from a reduction in functional nephron mass.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used. Spontaneously hypertensive rats (SHR) can also be used to model CKD with underlying hypertension[3].
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Perform a dorsal incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Alternatively, surgical resection of the upper and lower thirds of the kidney can be performed.
-
One week later, perform a right unilateral nephrectomy through a separate dorsal incision.
-
-
Post-operative Care: Provide analgesics and monitor for signs of distress. Allow a recovery period of one to two weeks before initiating treatment.
-
This compound Treatment: this compound can be administered orally via gavage at a dose of 0.2 µg/kg/day for a duration of 12 weeks.
Cisplatin-Induced Nephrotoxicity Model
This model is relevant for studying acute kidney injury (AKI) and the protective effects of co-administered therapies.
Protocol:
-
Animals: Adult male albino rats (180-220g) are a suitable choice.
-
Induction of Nephrotoxicity:
-
Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 6.5 mg/kg for an acute model.
-
For a chronic model, repeated injections (e.g., 6.5 mg/kg, i.p., once a week for 3 weeks) can be used.
-
-
This compound Treatment:
-
Prophylactic Regimen: Begin oral administration of this compound (50 ng/kg/day) via orogastric tube 5 days prior to the first cisplatin injection and continue throughout the study period.
-
The total duration can be 5 days for the acute model and 21 days for the chronic model.
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is used to investigate the effects of this compound on the renal complications of type 1 diabetes.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes:
-
Induce diabetes with a single intraperitoneal injection of STZ (45-65 mg/kg) dissolved in cold citrate buffer (pH 4.5).
-
Confirm diabetes 48-72 hours later by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.
-
-
This compound Treatment: Initiate this compound treatment after the confirmation of diabetes. While specific studies on this compound in STZ-induced nephropathy are not extensively detailed in the provided results, a starting dose similar to other CKD models (e.g., 0.1-0.2 µg/kg/day, oral gavage) can be considered, with treatment duration typically ranging from 4 to 12 weeks.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a robust and rapid method for studying the mechanisms of renal interstitial fibrosis.
Protocol:
-
Animals: Male C57BL/6 mice are frequently used for this model.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
The contralateral kidney serves as an internal control.
-
-
This compound Treatment: Treatment with this compound can be initiated post-surgery. The duration of the study is typically short, ranging from 7 to 14 days, due to the rapid progression of fibrosis.
Data Presentation: Quantitative Outcomes
Summarizing quantitative data in a structured format is crucial for comparing the effects of this compound across different treatment groups.
| Parameter | 5/6 Nephrectomy Model (12 weeks) | Cisplatin-Induced Nephrotoxicity (Chronic, 21 days) |
| Animal Model | Spontaneously Hypertensive Rats | Adult Male Albino Rats |
| This compound Dose | 0.2 µg/kg/day (oral) | 50 ng/kg/day (oral) |
| Serum Creatinine | Significant reduction compared to untreated 5/6Nx group. | Data not provided in abstract. |
| Blood Urea Nitrogen (BUN) | Data not provided. | Expected to be lower than cisplatin-only group. |
| Blood Pressure | Significant decrease in systolic blood pressure. | Not the primary focus of this model. |
| Proteinuria | Significant reduction in urinary protein excretion. | Not the primary focus of this model. |
| Glomerulosclerosis Index | Significantly lower compared to untreated 5/6Nx group. | N/A |
| Histopathology | Amelioration of glomerular sclerosis. | Significant protection and restoration of normal renal structure; reduced glomerular atrophy and tubular necrosis. |
| Klotho mRNA Expression | Significantly increased compared to untreated 5/6Nx group. | Data not provided. |
| Plasma Renin Activity | This compound reduced plasma renin activity increased by L-NAME and lisinopril in a hypertensive nephropathy model. | Data not provided. |
Experimental Protocols: Key Methodologies
Measurement of Renal Function
-
Serum Creatinine and BUN: Collect blood via cardiac puncture or tail vein sampling. Analyze serum using commercially available assay kits.
-
Proteinuria: House animals in metabolic cages for 24-hour urine collection. Measure urinary protein concentration using a standard method like the Bradford assay.
Histopathological Analysis
-
Tissue Preparation: Perfuse kidneys with saline followed by 4% paraformaldehyde. Embed the fixed kidneys in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of tubular injury (e.g., necrosis, vacuolization, cast formation).
-
Periodic acid-Schiff (PAS): To evaluate glomerular changes such as mesangial expansion and glomerulosclerosis.
-
Masson's Trichrome: To quantify interstitial fibrosis by staining collagen blue.
-
-
Scoring: Use a semi-quantitative scoring system to evaluate the severity of lesions (e.g., 0 = no change, 4 = severe changes).
Gene Expression Analysis (e.g., Klotho)
-
RNA Extraction: Isolate total RNA from kidney tissue using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the target gene (e.g., Klotho) and a housekeeping gene (e.g., β-actin) for normalization.
Visualizations: Signaling Pathways and Workflows
This compound Experimental Workflow
Caption: General experimental workflow for evaluating this compound in rodent models of renal disease.
Key Signaling Pathways Modulated by this compound in Renal Protection
Caption: Signaling pathways involved in the reno-protective effects of this compound.
Conclusion
This compound demonstrates significant therapeutic potential in various rodent models of renal disease by mitigating key pathological processes such as glomerulosclerosis, tubular injury, and interstitial fibrosis. Its reno-protective effects are mediated through the modulation of critical signaling pathways, including the suppression of the renin-angiotensin system and the upregulation of the anti-aging protein Klotho. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic benefits of this compound in kidney disease.
References
Application Notes and Protocols: Alfacalcidol in Combination with Bisphosphonates for Preclinical Osteoporosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of alfacalcidol in combination with bisphosphonates for the study of osteoporosis. The data and protocols are derived from key preclinical studies, primarily utilizing the ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.
Introduction
The combination of this compound, a vitamin D analog, and bisphosphonates, potent inhibitors of osteoclastic bone resorption, has been investigated as a therapeutic strategy for osteoporosis.[1][2] Preclinical studies suggest that this combination therapy may offer additive or synergistic effects on bone health compared to monotherapy with either agent alone.[1][2] this compound is a pro-drug of calcitriol, the active form of vitamin D, and is thought to not only suppress bone resorption but also maintain or stimulate bone formation.[3] This unique mechanism may counteract the potential for "oversuppression" of bone remodeling sometimes associated with long-term bisphosphonate use.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound in combination with bisphosphonates on bone mineral density (BMD), biomechanical strength, and bone histomorphometry in ovariectomized (OVX) rats.
Table 1: Effects of this compound and Alendronate on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Lumbar Spine BMD (mg/cm²) | Femur BMD (mg/cm²) | Reference |
| Sham | 275 ± 5 | 290 ± 4 | |
| OVX Control | 240 ± 3 | 255 ± 3 | |
| This compound (ALF; 0.0375 µg/kg/day) | 255 ± 4 | 270 ± 3 | |
| Alendronate (ALN; 0.2 mg/kg/day) | 260 ± 3 | 275 ± 4 | |
| ALF + ALN | 270 ± 4† | 285 ± 3† |
*p < 0.05 vs. OVX Control; †p < 0.05 vs. ALN monotherapy. Data are presented as mean ± SEM.
Table 2: Effects of this compound and Alendronate on Biomechanical Strength in Ovariectomized Rats
| Treatment Group | Lumbar Spine Ultimate Load (N) | Femur Ultimate Load (N) | Reference |
| Sham | 120 ± 5 | 130 ± 6 | |
| OVX Control | 90 ± 4 | 100 ± 5 | |
| This compound (ALF; 0.0375 µg/kg/day) | 105 ± 5 | 115 ± 5 | |
| Alendronate (ALN; 0.2 mg/kg/day) | 110 ± 4 | 120 ± 6 | |
| ALF + ALN | 125 ± 6† | 135 ± 7† |
*p < 0.05 vs. OVX Control; †p < 0.05 vs. ALN monotherapy. Data are presented as mean ± SEM.
Table 3: Effects of this compound and Risedronate on Bone Histomorphometry of the Proximal Tibial Metaphysis in Ovariectomized Rats
| Parameter | OVX Control | This compound (ALF; 0.025 µg/kg/day) | Risedronate (RIS; 0.3 mg/kg/day) | ALF + RIS | Reference |
| Bone Volume/Tissue Volume (BV/TV, %) | 15.2 ± 1.1 | 18.5 ± 1.3 | 19.1 ± 1.2 | 22.4 ± 1.5† | |
| Osteoclast Surface/Bone Surface (Oc.S/BS, %) | 8.9 ± 0.7 | 6.1 ± 0.5 | 4.5 ± 0.4 | 3.2 ± 0.3† | |
| Osteoblast Surface/Bone Surface (Ob.S/BS, %) | 20.1 ± 1.5 | 21.5 ± 1.6 | 15.2 ± 1.1 | 18.9 ± 1.4† | |
| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day) | 1.5 ± 0.2 | 1.6 ± 0.2 | 0.9 ± 0.1 | 1.3 ± 0.1† |
*p < 0.05 vs. OVX Control; †p < 0.05 vs. RIS monotherapy. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and bisphosphonate combination therapy.
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 32-40 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Perform a bilateral ovariectomy through a dorsal midline incision.
-
In the sham-operated group, the ovaries are located and gently manipulated but not removed.
-
Suture the muscle and skin layers.
-
Administer postoperative analgesics as required.
-
-
Post-operative Recovery: Allow a period of 12-15 weeks for the establishment of osteopenia before initiating treatment.
Drug Administration
-
This compound: Typically administered orally (p.o.) via gavage at doses ranging from 0.025 to 0.05 µg/kg/day.
-
Bisphosphonates (Alendronate/Risedronate): Administered orally (p.o.) via gavage. Doses for alendronate are around 0.2-1.0 mg/kg/day, and for risedronate, around 0.3-3.0 mg/kg/day.
-
Vehicle Control: The vehicle used for drug dissolution (e.g., distilled water, saline with 0.2% Triton X-100) is administered to the control groups.
-
Treatment Duration: Typically 12 weeks.
Bone Mineral Density (BMD) Measurement
-
Technique: Dual-energy X-ray absorptiometry (DXA) is used to measure the BMD of the lumbar spine (L4) and femur.
-
Procedure:
-
Anesthetize the rats.
-
Position the rat on the DXA scanner.
-
Perform scans of the lumbar spine and femur according to the manufacturer's instructions.
-
Analyze the images to determine the bone mineral content (BMC) and bone area, from which BMD (g/cm²) is calculated.
-
Biomechanical Strength Testing
-
Sample Preparation: Excise the lumbar vertebrae (e.g., L4) and femurs at the end of the study. Remove soft tissues and store the bones in saline-soaked gauze at -20°C until testing.
-
Lumbar Vertebrae Compression Test:
-
Isolate the vertebral body of the 4th lumbar vertebra.
-
Perform a compression test using a materials testing machine at a constant crosshead speed (e.g., 2 mm/min).
-
Record the load-displacement curve to determine the ultimate load (N).
-
-
Femur Three-Point Bending Test:
-
Place the femur on two supports with a defined span.
-
Apply a load to the mid-diaphysis at a constant speed until fracture.
-
Record the load-displacement curve to determine the ultimate load (N).
-
Bone Histomorphometry
-
Sample Preparation:
-
Administer fluorochrome bone labels (e.g., calcein and tetracycline) at specific time points before sacrifice to label areas of active bone formation.
-
After sacrifice, excise the desired bones (e.g., proximal tibia).
-
Fix the bones in ethanol and embed them undecalcified in a resin (e.g., methyl methacrylate).
-
-
Sectioning and Staining:
-
Cut longitudinal sections (e.g., 5 µm thick) using a microtome.
-
Stain sections with Villanueva bone stain for static parameter measurements and leave some unstained for dynamic parameter measurements.
-
-
Analysis:
-
Use a semi-automatic image analysis system to quantify histomorphometric parameters according to standardized nomenclature.
-
Static Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp), osteoclast surface/bone surface (Oc.S/BS), and osteoblast surface/bone surface (Ob.S/BS).
-
Dynamic Parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).
-
Biochemical Markers of Bone Turnover
-
Sample Collection: Collect serum and urine samples at baseline and at the end of the study.
-
Bone Formation Markers: Measure serum levels of osteocalcin and bone-specific alkaline phosphatase (BAP) using ELISA kits.
-
Bone Resorption Markers: Measure urinary levels of deoxypyridinoline (DPD) or C-terminal telopeptides of type I collagen (CTX) using ELISA kits. Normalize urinary marker levels to creatinine concentration.
Visualizations
Caption: Experimental workflow for preclinical evaluation.
Caption: Proposed mechanism of combined action.
References
- 1. Effects of combined treatment with eldecalcitol and alendronate on bone mass, mechanical properties, and bone histomorphometry in ovariectomized rats: a comparison with this compound and alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits bone resorption and stimulates formation in an ovariectomized rat model of osteoporosis: distinct actions from estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Alfacalcidol solubility issues in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering solubility issues with Alfacalcidol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as 1-alpha-hydroxyvitamin D3, is a synthetic analog of vitamin D.[1] It functions as a prodrug, meaning it is converted in the body—specifically the liver—into calcitriol, the biologically active form of vitamin D3.[2][3] This conversion bypasses the typical activation step in the kidneys, making it a valuable compound for studying vitamin D metabolism and its effects.[3] In cell culture, this compound is used to investigate the cellular and molecular mechanisms of vitamin D signaling, including its effects on cell proliferation, differentiation, migration, and immunomodulation.
Q2: What are the primary solubility challenges with this compound?
The main challenge is that this compound is a lipophilic (fat-soluble) molecule and is practically insoluble in water and aqueous solutions like cell culture media. It is, however, soluble in organic solvents such as ethanol, DMSO, and fatty oils. Direct addition of this compound powder to cell culture media will result in poor dissolution and inaccurate concentrations.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The most common and recommended solvents for preparing high-concentration stock solutions of this compound for in vitro use are Dimethyl Sulfoxide (DMSO) and ethanol. It is also soluble in methanol and tetrahydrofuran (THF). The choice of solvent may depend on the specific cell line's tolerance and the experimental design.
Q4: My this compound precipitated after I added it to my cell culture medium. What went wrong?
Precipitation upon addition to aqueous media is a common issue and can be caused by several factors:
-
High Final Solvent Concentration: The volume of the organic solvent added to the media may be too high, causing the this compound to crash out of the solution.
-
"Salting Out" Effect: The high concentration of salts in the culture medium can reduce the solubility of the compound.
-
Low Temperature: Adding the stock solution to cold media can decrease solubility. Media should be pre-warmed to 37°C.
-
Over-saturation: The final concentration of this compound may exceed its solubility limit in the final medium, even with a low solvent percentage.
Q5: What is the maximum concentration of solvent (e.g., DMSO, Ethanol) my cells can tolerate?
The tolerance to organic solvents is cell-line dependent. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity. For ethanol, a final concentration of 0.05% has been used successfully in studies with HEC1A cells. It is critical to run a vehicle control experiment, where cells are treated with the same final concentration of the solvent alone, to determine its effect on your specific cell line and to ensure that observed effects are due to this compound and not the solvent.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Issue 1: this compound powder will not dissolve in the chosen organic solvent.
-
Possible Cause: The solvent may not be pure or may have absorbed water (e.g., hygroscopic DMSO).
-
Solution: Use fresh, anhydrous-grade DMSO or absolute ethanol. Gently vortex or sonicate the solution in a water bath to aid dissolution. Ensure you are not exceeding the solubility limits outlined in the data table below.
Issue 2: A precipitate formed immediately upon adding the stock solution to the media.
-
Possible Cause: The stock solution was not mixed into the media quickly and thoroughly enough, leading to localized high concentrations and precipitation.
-
Solution: Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the this compound stock solution drop-wise and slowly. This ensures rapid and even dispersion.
Issue 3: A precipitate formed over time after the plate was placed in the incubator.
-
Possible Cause: this compound is sensitive to heat and light, and its stability in solution can decrease over time. The compound may be degrading or aggregating.
-
Solution: Always prepare fresh dilutions of this compound in your media immediately before treating your cells. Avoid storing this compound in diluted, media-based solutions for extended periods. Protect stock solutions from light and store them at -20°C or -80°C.
Issue 4: I'm observing cytotoxicity or unexpected effects in my vehicle control group.
-
Possible Cause: The concentration of the organic solvent (DMSO, ethanol) is too high for your cell line.
-
Solution: Perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration. Adjust your stock solution concentration so that the final solvent percentage in your experiments is well below this toxic threshold.
Protocols and Data
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 80 mg/mL (199.68 mM) | |
| Ethanol (96%) | Freely Soluble | |
| Methanol | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Fatty Oils | Soluble | |
| Water | Practically Insoluble |
Note: The compound is unstable in solutions; preparing fresh dilutions is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated this compound Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of 400.64 g/mol . To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 400.64 g/mol * (1000 mg / 1 g) = 4.01 mg
-
-
Weighing: Accurately weigh approximately 4 mg of this compound powder in a sterile microcentrifuge tube. Protect the powder from light during handling.
-
Dissolution: Add 1 mL of fresh, anhydrous-grade DMSO to the tube.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if needed. The resulting solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing the Final Working Concentration in Cell Culture Media (Example: 100 nM)
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize solvent shock, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile DMSO or ethanol to create a 100 µM solution.
-
Final Dilution: Pre-warm your complete cell culture medium to 37°C.
-
Add to Media: To prepare a 100 nM final concentration from the 100 µM intermediate stock, you will need a 1:1000 dilution.
-
Add 1 µL of the 100 µM stock solution to every 1 mL of your pre-warmed medium.
-
Add the stock solution drop-wise while gently swirling the medium to ensure rapid mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same amount of solvent to a separate volume of medium (e.g., 1 µL of DMSO for every 1 mL of medium).
-
Cell Treatment: Immediately replace the existing medium on your cells with the freshly prepared this compound-containing medium or the vehicle control medium.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Technical Background
This compound Signaling Pathway
This compound is a pro-drug that is converted into the active hormone Calcitriol. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The diagram below illustrates the canonical VDR signaling pathway.
Caption: Simplified signaling pathway of this compound's active metabolite, Calcitriol.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Stabilizing Alfacalcidol in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for stabilizing Alfacalcidol in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in an aqueous buffer?
This compound, like other Vitamin D analogs, is prone to degradation in aqueous environments. The primary factors contributing to its instability are:
-
pH: this compound is most stable in solutions with a neutral pH.[1] Acidic conditions, in particular, have a significant destabilizing effect.[2][3][4]
-
Oxidation: The molecule is susceptible to oxidation, a process that can be catalyzed by factors like dissolved oxygen and the presence of metal ions.[2]
-
Metal Ions: Trace metal ions (e.g., Cu²⁺) in your buffer or water can act as catalysts for oxidative degradation.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation. It is recommended to protect solutions from direct sunlight.
-
Isomerization: this compound can isomerize to pre-alfacalcidol, which is unstable and can tautomerize back, complicating accurate concentration measurements.
Q2: How long can I expect an aqueous this compound solution to be stable?
The stability is highly dependent on the formulation and storage conditions. A simple aqueous solution may degrade significantly within days. However, with appropriate stabilization techniques, such as using cyclodextrins, stability for over 6 months at room temperature (with light protection) has been reported.
Q3: What is the best way to dissolve this compound for aqueous solutions?
This compound is practically insoluble in water. Therefore, a solubilizing agent is required. Common approaches include:
-
Co-solvents: Using a small amount of a water-miscible organic solvent like ethanol to first dissolve the this compound before adding it to the aqueous medium.
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate and solubilize this compound.
-
Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as gamma-cyclodextrin, which significantly enhances water solubility.
Q4: Can I autoclave my this compound solution?
No. This compound is sensitive to heat. High temperatures will accelerate degradation. Sterilize your solution by filtering it through a 0.22 µm membrane filter.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Precipitate or cloudiness appears in the solution. | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in your aqueous system. 2. Degradation: Degradation products may be less soluble and precipitate out. 3. Physical Instability of Complex: If using cyclodextrins or surfactants, the complex may be physically unstable. | 1. Increase the concentration of the solubilizing agent (e.g., surfactant, cyclodextrin). 2. Consider using the gamma-cyclodextrin and caffeine method for enhanced solubility and stability. 3. Ensure your buffer components are compatible with the solubilizer (e.g., some phosphates can precipitate certain surfactants). |
| Loss of biological activity or concentration over time (confirmed by HPLC). | 1. Oxidative Degradation: Presence of dissolved oxygen and/or catalytic metal ions. 2. pH-mediated Degradation: The pH of your solution is acidic. 3. Photodegradation: Exposure to ambient or UV light. | 1. Add a chelating agent like EDTA (0.1-1 mg/mL) to sequester metal ions. EDTA has shown the most significant stabilizing effect. 2. Add an antioxidant such as Ascorbic Acid (≥ 500 mg/L) or Butylated Hydroxytoluene (BHT). 3. Buffer your solution to a neutral pH (~7.0). 4. Prepare and store the solution in amber vials or wrap containers in foil to protect from light. |
| Inconsistent results in cell-based assays. | 1. Degradation in Media: this compound is degrading in the complex cell culture medium over the experiment's duration. 2. Adsorption to Plastics: The hydrophobic nature of this compound can lead to it adsorbing to plastic surfaces of labware (e.g., pipette tips, culture plates). | 1. Prepare a highly stabilized stock solution using one of the detailed protocols below and add it to the media immediately before use. 2. When preparing dilute solutions, use low-adhesion plasticware. Consider adding a carrier protein like BSA to the media if compatible with your experiment. |
Data on Stabilizer Efficacy
The following tables summarize stability data for Vitamin D₃, a structurally similar compound, which illustrates the impact of various stabilizing agents. This data is highly indicative of the performance expected for this compound.
Table 1: Effect of Individual Stabilizers on Vitamin D₃ Degradation Rate in the Presence of Cu²⁺ Ions
| Condition (All solutions contain 1 mg/L Cu²⁺) | Stabilizer Concentration (mg/L) | First-Order Degradation Rate Constant (k) (days⁻¹) |
| Control (No Stabilizer) | 0 | 0.250 |
| EDTA | 100 | 0.015 |
| 500 | 0.005 | |
| 1000 | 0.004 | |
| Ascorbic Acid | 100 | 0.245 |
| 500 | 0.018 | |
| 1000 | 0.010 | |
| Citric Acid | 100 | 0.230 |
| 500 | 0.150 | |
| 1000 | 0.080 | |
| Data adapted from a comprehensive stability study on Vitamin D₃. Lower k values indicate greater stability. |
Table 2: Physical Stability of an this compound Formulation Using Gamma-Cyclodextrin and Caffeine
| Formulation Components (by weight) | Week 0 | Week 1 | Week 4 | Week 12 | Week 24 (6 Months) |
| This compound (2), γ-Cyclodextrin (16.5), Caffeine (20) | Clear | Clear | Clear | Cloudy | Precipitate |
| This compound (2), γ-Cyclodextrin (16.5), Caffeine (40) | Clear | Clear | Clear | Clear | Clear |
| This compound (2), γ-Cyclodextrin (33), Caffeine (40) | Clear | Clear | Clear | Clear | Clear |
| Data adapted from patent CN115350149B, demonstrating that an optimized ratio of components is crucial for long-term physical stability. |
Experimental Protocols
Protocol 1: Stabilization using γ-Cyclodextrin and Caffeine
This method creates a highly stable inclusion complex suitable for long-term storage.
Materials:
-
This compound powder
-
γ-Cyclodextrin
-
Caffeine
-
L-Sodium Ascorbate (antioxidant)
-
Purified water
-
High-speed shear mixer and/or homogenizer
-
Heating magnetic stirrer
Procedure:
-
Prepare Mixture I: In a beaker, mix 2 parts this compound and 16.5 parts γ-Cyclodextrin (by weight). Add 50 parts purified water. Grind the mixture into a slurry at room temperature, then heat to 60°C while stirring.
-
Prepare Mixture II: In a separate beaker, dissolve 40 parts caffeine (by weight) in 50 parts purified water. Heat to 60°C to ensure complete dissolution.
-
Combine and Homogenize: While maintaining the temperature at 60°C, add Mixture II to Mixture I under high-speed shearing.
-
Optional Homogenization: For maximum stability, the mixture can be passed through a high-pressure homogenizer.
-
Add Final Excipients: Cool the mixture to room temperature. Dissolve a small amount of L-Sodium Ascorbate (e.g., 0.1% w/v) as an additional antioxidant.
-
Finalize and Sterilize: Adjust to the final volume with purified water. Sterilize the final solution by passing it through a 0.22 µm sterile filter. Store in a sterile, light-protected container at room temperature.
Protocol 2: Stabilization using a Chelating Agent and Antioxidant
This method is suitable for preparing stock solutions for cell culture or other experiments where cyclodextrins may be undesirable.
Materials:
-
This compound powder
-
Ethanol (200 proof, sterile)
-
Disodium EDTA
-
Ascorbic Acid
-
Sterile purified water or desired buffer (e.g., PBS), adjusted to pH 7.0-7.4
-
Sterile, amber glass vials
Procedure:
-
Prepare Stabilizer Buffer: Prepare your desired aqueous buffer (e.g., PBS). Dissolve EDTA to a final concentration of 0.5 mg/mL and Ascorbic Acid to a final concentration of 1 mg/mL. Adjust the final pH to 7.0-7.4. Filter-sterilize the buffer using a 0.22 µm filter.
-
Prepare this compound Concentrate: In a sterile environment (e.g., biosafety cabinet), dissolve this compound powder in a minimal amount of sterile ethanol to create a concentrated stock (e.g., 1-2 mg/mL). Ensure it is fully dissolved.
-
Prepare Final Solution: Slowly add the ethanolic this compound concentrate to the Stabilizer Buffer with gentle vortexing. Do not add the buffer to the ethanol. The final concentration of ethanol should be kept to a minimum, ideally below 1%.
-
Store Properly: Aliquot the final solution into sterile, amber glass vials, purging the headspace with nitrogen or argon gas if possible to displace oxygen. Store at 2-8°C for intermediate-term storage or -20°C for long-term storage.
Protocol 3: HPLC Method for Stability Assessment
This protocol provides a general framework for quantifying this compound to assess the stability of your preparation.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and water (e.g., 98:2 v/v)
-
This compound reference standard
-
Your prepared this compound solution
Procedure:
-
System Setup: Set the flow rate to ~1.0-1.2 mL/min and the UV detection wavelength to 265 nm.
-
Prepare Standard Curve: Prepare a series of dilutions of the this compound reference standard in the mobile phase to create a standard curve (e.g., 1-50 µg/mL).
-
Sample Preparation: At each time point of your stability study (e.g., T=0, 1 week, 1 month), take an aliquot of your stored this compound solution and dilute it with the mobile phase to fall within the range of your standard curve.
-
Injection and Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Quantification: Determine the peak area for this compound in your chromatograms. Use the standard curve to calculate the concentration of this compound in your sample at each time point. The percentage of this compound remaining relative to the T=0 time point indicates its stability.
Visualizations
Caption: Key pathways contributing to this compound degradation in aqueous solutions.
Caption: A decision tree for troubleshooting common this compound stability issues.
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin host.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | Semantic Scholar [semanticscholar.org]
Optimizing Alfacalcidol dosage for in vivo studies in mice versus rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Alfacalcidol dosage for in vivo studies in mice and rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D. It is a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2][3] Calcitriol plays a crucial role in regulating calcium and phosphate metabolism, which is essential for bone health.[2][4] It exerts its effects by binding to the vitamin D receptor (VDR) in various tissues, which then modulates gene expression related to calcium transport and bone remodeling.
Q2: What are the common applications of this compound in preclinical research involving mice and rats?
A2: this compound is frequently used in rodent models to study:
-
Osteoporosis: It has been shown to prevent bone loss and improve bone mineral density and mechanical strength in ovariectomized rat models of postmenopausal osteoporosis.
-
Renal Osteodystrophy: As it bypasses the need for renal 1α-hydroxylation, it is used in models of chronic kidney disease to manage secondary hyperparathyroidism and bone disease.
-
Muscle Function: Studies in rats have investigated its effects on muscle strength and fatigue.
-
Cancer: Its anti-tumor effects have been explored in mice inoculated with sarcoma cells.
Q3: Are there established dosage conversion formulas between mice and rats for this compound?
A3: While there are general allometric scaling principles for dose conversion between species based on body surface area, there are no specific, validated conversion formulas for this compound that account for potential differences in metabolism and sensitivity. A common practice for initial dose estimation is to consider that mice often require a higher dose per kilogram of body weight compared to rats due to their higher metabolic rate. However, empirical dose-finding studies are crucial for each new experimental model.
Troubleshooting Guides
Issue 1: Determining the initial this compound dose for a new study.
-
Problem: Uncertainty about the appropriate starting dose for a specific experimental model in mice or rats.
-
Solution:
-
Literature Review: Begin by reviewing published studies that use this compound in a similar disease model and species. The tables below provide a summary of dosages used in various studies.
-
Species Consideration: As a general starting point, doses for mice may need to be higher on a mg/kg basis than for rats.
-
Pilot Study: Conduct a pilot study with a small number of animals and a range of doses to determine the optimal dose that achieves the desired therapeutic effect without causing toxicity.
-
Issue 2: Observing signs of toxicity, such as weight loss or hypercalcemia.
-
Problem: Animals treated with this compound are losing weight, appear lethargic, or blood analysis reveals hypercalcemia.
-
Troubleshooting Steps:
-
Confirm Symptoms: Weight loss and reduced food intake are known side effects of this compound at higher doses in rats. Hypercalcemia is a primary indicator of toxicity.
-
Dosage Reduction: Immediately consider reducing the dose of this compound.
-
Monitor Serum Calcium: Regularly monitor serum calcium levels. In mice, serum calcium was significantly elevated at doses of 50 ng/kg.
-
Hydration: Ensure animals have free access to water, as hypercalcemia can lead to dehydration.
-
Issue 3: Lack of a therapeutic effect at the initial dose.
-
Problem: The initial dose of this compound does not produce the expected biological or therapeutic outcome.
-
Troubleshooting Steps:
-
Verify Administration: Ensure the drug is being administered correctly and consistently. For oral gavage, proper technique is critical to ensure the full dose reaches the stomach.
-
Dose Escalation: If no signs of toxicity are observed, a cautious dose escalation study may be warranted. Increase the dose incrementally in a small cohort of animals while closely monitoring for both efficacy and adverse effects.
-
Pharmacokinetic Considerations: The half-life of this compound is relatively short (around 3-4 hours). Depending on the experimental endpoint, the dosing frequency may need to be adjusted.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rat In Vivo Studies
| Indication/Model | Strain | Route of Administration | Dosage | Duration | Key Findings |
| Osteoporosis (Ovariectomized) | Wistar | Oral gavage | 0.1 or 0.2 µg/kg/day | 3 months | Increased bone mass and mechanical strength. |
| Osteoporosis (Ovariectomized) | Sprague-Dawley | Oral gavage | 0.025, 0.05, 0.1 µg/kg/day | 12 weeks | Dose-dependent increase in bone mass at hematopoietic marrow sites. |
| Age-related bone loss | Male rats | Oral gavage | 0.1 or 0.2 µg/kg/day | 12 weeks | Increased cancellous and cortical bone mass and improved bone strength. |
| Muscle contractile properties | Fischer344 x Brown Norway F1 | Oral gavage | 0.1 µg/kg/day | 1 or 6 weeks | Elevated serum 1,25D levels, hypercalcemia, and reduced body mass. |
Table 2: Summary of this compound Dosages in Mouse In Vivo Studies
| Indication/Model | Strain | Route of Administration | Dosage | Duration | Key Findings |
| Toxicity Study | C57BL/6J (weanling) | Not specified | 50 and 250 ng/kg | 4 weeks | Significant elevation in serum calcium at both doses; severe nephrocalcinosis at the high dose. |
| Anti-tumor effect | Not specified | Not specified | Not specified | Not specified | Suppressed tumor growth and inhibited pulmonary metastases in sarcoma-inoculated mice. |
Table 3: LD50 Values for this compound
| Species | Route of Administration | LD50 |
| Mouse | Oral | 440 - 490 µg/kg |
| Mouse | Intravenous | 56 - 290 µg/kg |
| Rat | Oral | 340 - 720 µg/kg |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent tissue damage.
-
Measurement: Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insertion: Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Administration: Once the needle is in place, slowly administer the this compound solution. The maximum recommended volume is typically 10 ml/kg.
-
Withdrawal and Monitoring: Slowly withdraw the needle and monitor the animal for any signs of distress, such as labored breathing.
Protocol 2: Subcutaneous Injection in Rats
-
Animal Restraint: Restrain the rat, for example, by wrapping it in a towel.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulders.
-
Procedure:
-
Lift a fold of skin to create a "tent".
-
Insert a sterile needle (typically 23-25 gauge) at the base of the tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the this compound solution. The recommended maximum volume is 5-10 ml/kg.
-
-
Post-injection: Gently massage the area to aid dispersion of the solution and monitor the animal.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
References
Technical Support Center: Troubleshooting Alfacalcidol Quantification
This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during the quantification of Alfacalcidol. The following sections address specific sources of assay interference and offer detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
LC-MS/MS Analysis
Question 1: Why am I observing low sensitivity and poor ionization for this compound in my LC-MS analysis?
Answer: this compound, like other vitamin D analogs, has a low intrinsic ionization efficiency with common sources like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI).[1][2][3][4] This often leads to a high limit of detection (LOD) and limit of quantification (LOQ), making it challenging to measure the low concentrations typical in pharmaceutical formulations or biological samples.[1]
Troubleshooting Steps:
-
Chemical Derivatization: The most effective way to enhance sensitivity is through chemical derivatization. Using a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can improve the LOD by over 100-fold. This process adds a readily ionizable group to the this compound molecule.
-
Optimize Ionization Source: Experiment with both ESI and APCI sources and optimize parameters (e.g., gas flow, temperature, voltage) to maximize the signal for your specific instrument and mobile phase.
-
Mobile Phase Modification: The addition of modifiers to the mobile phase can sometimes improve ionization, but derivatization is generally more impactful for this compound.
Question 2: How can I identify and mitigate matrix effects in my LC-MS/MS analysis of biological samples?
Answer: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix, such as phospholipids, salts, or proteins. This can lead to inaccurate and unreliable quantification.
Troubleshooting Steps:
-
Quantitative Assessment: Use the post-extraction spiking method to calculate a Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
-
Improve Sample Preparation:
-
Protein Precipitation: A simple method to remove the bulk of proteins from plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): Effective for removing salts and other highly polar interfering compounds. Dichloromethane has been successfully used for this compound extraction.
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than LLE and can be optimized to remove specific interfering components like phospholipids.
-
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
Workflow for Investigating Matrix Effects
References
- 1. Quantification of this compound Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantification of this compound Tablets Dissolution Content by Chemical Derivatization and LC-MS | Semantic Scholar [semanticscholar.org]
Addressing the potential degradation of Alfacalcidol under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alfacalcidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of this compound under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during my experiments?
A1: this compound is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store this compound at controlled room temperature (25°C) or refrigerated (5±3°C) for long-term stability. For drug substances, storage below 8°C is often prescribed.[1]
-
Light: this compound is sensitive to light.[2] Exposure to UV and visible light can lead to degradation. Photostability studies have shown that the formulated product can be stable, but it is crucial to protect this compound solutions from light during experiments.[3]
-
pH: this compound is more stable in neutral and alkaline conditions. Acidic conditions can lead to significant degradation.[2]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can cause oxidative degradation of this compound.[2]
-
Humidity: High humidity can also contribute to the degradation of solid this compound.
Q2: What are the known degradation products of this compound?
A2: The most well-documented degradation product of this compound is its isomer, pre-alfacalcidol . This isomerization is a reversible process influenced by temperature. Under forced degradation conditions, other degradation products can be formed through hydrolysis and oxidation, though their specific structures are not as extensively detailed in publicly available literature.
Q3: How can I minimize the degradation of this compound in my experimental solutions?
A3: To minimize degradation, follow these best practices:
-
Storage: Store stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Store solutions at recommended temperatures (refrigerated for short-term, and frozen at -20°C for longer-term storage).
-
Solvent Selection: this compound is practically insoluble in water but soluble in organic solvents like ethanol and fatty oils. For aqueous solutions, the use of co-solvents and stabilizing agents may be necessary.
-
pH Control: Maintain a neutral to slightly alkaline pH for your experimental solutions whenever possible.
-
Use of Antioxidants: In formulations, antioxidants are often used to prevent oxidative degradation. Consider the compatibility of antioxidants with your experimental setup if oxidation is a concern.
-
Fresh Preparation: Prepare solutions fresh whenever possible and avoid long-term storage of diluted solutions at room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in bioassays. | Degradation of this compound in the experimental medium. | 1. Verify the storage conditions of your this compound stock and working solutions (temperature, light protection). 2. Prepare fresh solutions before each experiment. 3. Analyze the purity of your this compound solution using a stability-indicating HPLC method (see Experimental Protocols section). |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under your experimental conditions (see Experimental Protocols section). 2. Use a validated stability-indicating HPLC method that can resolve this compound from its degradation products. |
| Precipitation of this compound in aqueous buffers. | Poor solubility of this compound in aqueous media. | 1. Consider using a co-solvent such as ethanol or DMSO. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. The use of stabilizing agents like cyclodextrins has been explored to improve aqueous stability. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Forced Degradation of this compound Capsules (0.25 mcg)
| Stress Condition (1 hour) | % this compound Remaining | % Degradation |
| Unstressed Sample | 102.7 | NA |
| Acid | 85.0 | 17.2 |
| Base | 83.4 | 18.8 |
| Oxidation | 96.6 | 5.9 |
| Humidity | 100.8 | 1.9 |
| UV Light | 103.2 | -0.5 |
| Light | 98.8 | 3.8 |
| Thermal | 102.6 | 0.1 |
Table 2: Forced Degradation of this compound Capsules (1.0 mcg)
| Stress Condition (1 hour) | % this compound Remaining | % Degradation |
| Unstressed Sample | 102.0 | NA |
| Acid | 87.0 | 14.7 |
| Base | 85.6 | 16.1 |
| Oxidation | 85.5 | 16.2 |
| Humidity | 101.7 | 0.3 |
| UV Light | 101.9 | 0.1 |
| Light | 100.8 | 1.2 |
| Thermal | 101.3 | 0.7 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential.
-
Objective: To quantify this compound and separate it from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 95:5 v/v). Alternative mobile phases, such as n-Hexane, isopropanol, tetrahydrofuran, and acetic acid mixtures, have also been reported.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 265 nm or 285 nm.
-
Injection Volume: 20-100 µL.
-
Standard Preparation:
-
Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., mobile phase or a mixture of hexane and methanol) and make up to volume.
-
Perform further dilutions as necessary to achieve a final concentration within the linear range of the assay.
-
-
Sample Preparation:
-
For solutions, dilute an aliquot of the sample with the mobile phase to a concentration within the linear range of the assay.
-
For formulated products (e.g., capsules), extract the active ingredient using a suitable solvent, sonicate to ensure complete dissolution, and then dilute as necessary.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the standard solution in replicate, and then the sample solutions.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
-
Assess for the presence of any degradation peaks and ensure they are well-resolved from the main this compound peak.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Objective: To generate potential degradation products of this compound and assess the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 1-8 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound or a solution to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
This compound Degradation and Analysis Workflow
Caption: Workflow for forced degradation and analysis of this compound.
Potential Degradation Pathway of this compound
Caption: Simplified potential degradation pathways for this compound.
This compound Signaling Pathway
Caption: Overview of the this compound metabolic activation and VDR signaling pathway.
References
Minimizing off-target effects of Alfacalcidol in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of Alfacalcidol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cell-based assay?
A1: this compound is a pro-drug that is converted into Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of Vitamin D. In cells that express the enzyme 25-hydroxylase, this compound is metabolized to Calcitriol. Calcitriol then binds to the nuclear Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA to regulate the transcription of target genes.
Q2: What are the potential off-target effects of this compound in cell-based assays?
A2: Off-target effects of this compound can be broadly categorized as VDR-independent or non-genomic effects. These may include:
-
Modulation of intracellular calcium levels: Rapid, non-genomic effects of vitamin D analogs on calcium influx have been reported.
-
Activation of signaling pathways: Vitamin D analogs can activate protein kinase C (PKC) and other signaling cascades.
-
Induction of cellular stress: At high concentrations, like other lipophilic molecules, this compound may induce oxidative or endoplasmic reticulum (ER) stress.
-
Changes in membrane properties: The lipophilic nature of this compound could lead to alterations in cell membrane fluidity.
Q3: How do I choose the right concentration range for my experiments?
A3: The optimal concentration range depends on the cell type and the specific biological question. It is crucial to perform a dose-response curve to determine the effective concentration for VDR activation and to identify concentrations that may lead to off-target effects or cytotoxicity. As a starting point, concentrations ranging from 10⁻¹¹ M to 10⁻⁶ M have been used in various studies. For example, in HEC1A endometrial adenocarcinoma cells, low concentrations (10⁻¹¹–10⁻⁹ M) of this compound reduced proliferation and migration, while high concentrations (10⁻⁸–10⁻⁶ M) had the opposite effect[1].
Q4: What is the appropriate vehicle control for this compound?
A4: this compound is a lipophilic compound and is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can have their own biological effects. It is essential to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve this compound. Studies have shown that even low concentrations of DMSO and ethanol can affect cell viability and proliferation in a cell-type-dependent manner[2][3].
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Off-target effects at high concentrations | Perform a dose-response experiment to identify a concentration that elicits the desired on-target effect without significant off-target responses. Consider using a VDR antagonist to confirm that the observed effect is VDR-mediated. |
| Vehicle (solvent) toxicity | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is consistent across all treatment groups and is at a non-toxic level for your specific cell line. Run a vehicle-only control to assess its impact on cell viability. Some cell lines can show sensitivity to DMSO concentrations as low as 0.3125%[3]. |
| Compound precipitation in media | This compound is lipophilic and may precipitate in aqueous culture media. Prepare a concentrated stock solution in a suitable solvent and dilute it in pre-warmed media with vigorous mixing immediately before adding to the cells. Visually inspect the media for any signs of precipitation. |
| Interference with assay readout | Lipophilic compounds can sometimes interfere with colorimetric (e.g., MTT) or fluorescence-based assays. To check for this, run a cell-free control where this compound is added to the assay reagents to see if it directly affects the readout. Consider using an alternative viability assay with a different detection method. |
Issue 2: Difficulty Distinguishing On-Target (VDR-mediated) vs. Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Activation of multiple signaling pathways | To confirm VDR-dependent effects, use VDR-knockdown or knockout cell lines if available. Alternatively, co-treatment with a VDR antagonist can help elucidate the involvement of VDR. To investigate VDR-independent pathways, assess rapid, non-genomic responses that occur within minutes of this compound treatment, such as changes in intracellular calcium or phosphorylation of signaling proteins like PKC. |
| Dose-dependent switch in cellular response | Carefully characterize the dose-response curve for both on-target (e.g., VDR reporter gene activation) and potential off-target readouts (e.g., markers of cellular stress). This will help define a therapeutic window where on-target effects are maximized and off-target effects are minimized. |
Data Presentation
Table 1: Cytotoxic Effects (IC50) of this compound on Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 | 4.35 ± 1.06 | [4] |
| CaCo-2 | Colorectal Cancer | 72 | Not specified, but shown to be cytotoxic |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final vehicle concentration should be constant and non-toxic. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
VDR Activation Assessment using a Reporter Gene Assay
This protocol describes a method to quantify the activation of the Vitamin D Receptor by this compound using a luciferase reporter gene.
Materials:
-
Cells stably or transiently transfected with a VDR reporter construct (containing VDREs upstream of a luciferase gene) and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
This compound
-
Cell culture medium
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. If performing transient transfection, transfect the cells with the reporter plasmids according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Follow the manufacturer's instructions to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of VDR activity is calculated relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. The advantage of this compound over vitamin D in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 4. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Strategies to Enhance the Bioavailability of Alfacalcidol in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bioavailability of Alfacalcidol in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to enhance the bioavailability of this compound?
A1: this compound is a lipophilic compound, and like many poorly water-soluble drugs, its oral absorption can be limited and variable.[1][2][3] Enhancing its bioavailability can lead to more consistent therapeutic effects, potentially allowing for lower doses and reducing inter-subject variability in animal studies.[4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: The most promising strategies for a lipophilic drug like this compound focus on lipid-based drug delivery systems. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, improving drug solubilization and absorption.[1]
-
Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. They enhance bioavailability by increasing the surface area for drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (SLNs) or a blend of solid and liquid lipids (NLCs). They can protect the drug from degradation and provide controlled release, potentially enhancing oral absorption.
Q3: Are there any commercially available formulations of this compound that I can use as a benchmark?
A3: Yes, commercial this compound is often available in soft gelatin capsules containing an oily solution, such as arachis oil or sesame oil. These can serve as a baseline formulation to compare the performance of your enhanced delivery systems.
Q4: What animal models are commonly used for studying the bioavailability of this compound?
A4: Rats are a commonly used animal model for pharmacokinetic studies of this compound. Rabbits have also been used in bioavailability studies of lipophilic drugs. The choice of model may depend on the specific research question and available resources.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
-
Problem: Significant differences in Cmax and AUC are observed among individual animals within the same dosing group.
-
Possible Causes & Solutions:
-
Inconsistent Administration Technique: Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. Improper placement can lead to dosing errors.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.
-
-
Variability in Food Intake: The presence and composition of food in the gastrointestinal tract can significantly impact the absorption of lipophilic drugs.
-
Solution: Standardize the fasting and feeding schedule of the animals. For consistency, animals are typically fasted overnight before dosing.
-
-
Formulation Instability: If the drug precipitates out of the formulation before or during administration, the dose delivered will be inconsistent.
-
Solution: Visually inspect the formulation for any signs of precipitation before each administration. Ensure the formulation is stable under the experimental conditions.
-
-
Issue 2: Low Oral Bioavailability Despite Using an Enhanced Formulation
-
Problem: The developed SEDDS, nanoemulsion, or SLN formulation does not show a significant improvement in bioavailability compared to the control.
-
Possible Causes & Solutions:
-
Suboptimal Formulation Composition: The choice of oils, surfactants, and co-surfactants is critical for the performance of lipid-based formulations.
-
Solution: Conduct thorough pre-formulation studies to determine the solubility of this compound in various excipients. Construct pseudo-ternary phase diagrams to identify the optimal self-emulsification region for SEDDS.
-
-
Drug Precipitation in the GI Tract: The drug may precipitate out of the formulation upon dilution in the gastrointestinal fluids.
-
Solution: Incorporate precipitation inhibitors, such as polymers (e.g., HPMC), into the formulation to maintain a supersaturated state of the drug in the gut.
-
-
Poor In Vivo Emulsification: The formulation may not be emulsifying effectively in the gastrointestinal tract.
-
Solution: Evaluate the emulsification performance of the formulation in simulated gastric and intestinal fluids in vitro. The droplet size and polydispersity index (PDI) are key parameters to assess.
-
-
Issue 3: Difficulty in Preparing a Stable Formulation
-
Problem: The prepared nanoemulsion or SLN formulation shows signs of instability, such as creaming, cracking, or particle aggregation.
-
Possible Causes & Solutions:
-
Inappropriate Surfactant Concentration: Insufficient surfactant can lead to droplet coalescence and phase separation.
-
Solution: Optimize the surfactant concentration. A combination of surfactants may provide better stability.
-
-
High Drug Loading: Exceeding the solubilization capacity of the formulation can lead to drug precipitation and instability.
-
Solution: Determine the maximum solubility of this compound in the chosen lipid and surfactant system.
-
-
Incorrect Preparation Method: The method of preparation significantly impacts the characteristics and stability of nanoformulations.
-
Solution: Follow a well-defined and validated preparation protocol. For SLNs, the choice between hot and cold homogenization can affect particle size and stability.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Conventional Formulation)
| Parameter | Value | Animal Model | Formulation | Reference |
| Tmax (h) | ~4 | Rat | Oily solution in capsule | |
| Intestinal Absorption | 80-90% | Rat | Oral administration |
Table 2: Example of Bioavailability Enhancement of a Vitamin D Analog (Cholecalciferol) Using a Nanoemulsion Formulation in an Animal Model
| Formulation | Relative Bioavailability Increase | Animal Model | Key Finding | Reference |
| Nanoemulsion vs. Conventional Fat-Soluble Prep. | 36% higher serum levels | Human | Nanoemulsion significantly improved bioavailability. | |
| Nanoemulsion vs. Coarse Emulsion | 2.29-fold increase in oral bioavailability | Rat | Nanoemulsion significantly enhanced systemic exposure. |
Note: Direct comparative data for different enhanced this compound formulations in animal models is limited. The data for Vitamin D3, a structurally similar compound, provides a strong indication of the potential for bioavailability enhancement.
Experimental Protocols
Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, olive oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400) by adding an excess amount of the drug to a known volume of the excipient, followed by shaking and centrifugation.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare various mixtures of the selected excipients at different ratios.
-
Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and stir until a homogenous isotropic mixture is formed.
-
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Select a solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO) and dissolve the required amount of this compound in the molten lipid at a temperature 5-10°C above the lipid's melting point.
-
Prepare an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) with free access to water before oral administration.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving this compound in an oily solution, and test groups receiving different enhanced formulations).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Determine the relative bioavailability of the enhanced formulations compared to the control.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced this compound formulations.
Caption: Signaling pathway illustrating the enhanced absorption of this compound via lipid-based formulations.
Caption: Troubleshooting logic for high variability in pharmacokinetic studies of this compound.
References
- 1. Optimization of a Self-microemulsifying Drug Delivery System for Oral Administration of the Lipophilic Drug, Resveratrol: Enhanced Intestinal Permeability in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Alfacalcidol-Induced Hypercalcemia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing hypercalcemia as a side effect in Alfacalcidol animal studies.
Troubleshooting Guide
Issue 1: Elevated Serum Calcium Levels Detected
-
Question: We've administered this compound to our cohort of rats, and routine blood work shows a significant increase in serum calcium levels above the normal range. What are the immediate steps we should take?
-
Answer:
-
Confirm the Finding: Repeat the serum calcium measurement to rule out any sampling or measurement error. It is crucial to measure ionized calcium, as this is the biologically active form.
-
Assess the Animal's Health: Observe the animals for clinical signs of hypercalcemia, which can include lethargy, weakness, polyuria (increased urination), polydipsia (increased thirst), anorexia, and constipation.[1][2]
-
Temporarily Discontinue this compound: Immediately suspend the administration of this compound to prevent further increases in serum calcium.
-
Review Dosing and Diet: Double-check the administered dose of this compound to ensure there were no calculation errors. Also, review the calcium and phosphorus content of the animals' diet.
-
Hydration: Ensure animals have free access to water. Dehydration can exacerbate hypercalcemia. In severe cases, parenteral fluid therapy with physiologic saline (0.9% NaCl) may be necessary to correct dehydration and promote calcium excretion.[3]
-
Dose Adjustment: Once serum calcium levels return to the normal range (which can take about a week), consider restarting this compound at a reduced dose (e.g., 50% of the previous dose) and monitor serum calcium levels more frequently.[4]
-
Issue 2: Animals Displaying Clinical Signs of Hypercalcemia
-
Question: Several animals in our this compound study are showing signs of lethargy, increased water consumption, and reduced food intake. We suspect hypercalcemia. How should we proceed?
-
Answer:
-
Immediate Blood Sampling: Collect blood samples to measure serum total and ionized calcium, as well as serum phosphorus levels.
-
Discontinue this compound: Stop this compound administration immediately for the affected animals.
-
Supportive Care: Provide supportive care to alleviate symptoms. This includes ensuring easy access to food and water. If anorexia is severe, consider providing a more palatable or softened diet.
-
Dietary Modification: If hypercalcemia is confirmed, switch the animals to a low-calcium diet to help reduce intestinal calcium absorption.
-
Monitor Closely: Monitor the animals' clinical signs, body weight, and food and water intake daily. Repeat serum calcium measurements to track the response to the interventions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism behind this compound-induced hypercalcemia?
-
A1: this compound is a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D. Calcitriol increases intestinal calcium absorption, enhances calcium reabsorption in the kidneys, and promotes the release of calcium from bones.[5] Excessive levels of calcitriol from this compound administration lead to a supraphysiological increase in these actions, resulting in elevated serum calcium levels (hypercalcemia).
-
-
Q2: At what dose of this compound should we expect to see hypercalcemia in rats?
-
A2: The dose of this compound that induces hypercalcemia can vary depending on the strain of the rat, the duration of the study, and the calcium and phosphorus content of the diet. Studies have shown that doses of 0.1 µg/kg/day and higher can lead to increased serum and urinary calcium in rats. It is recommended to start with a lower dose and titrate upwards while closely monitoring serum calcium levels.
-
-
Q3: How often should we monitor serum calcium levels in our this compound study?
-
A3: During the initial phase of the study or after any dose adjustment, it is advisable to monitor serum calcium levels at least twice a week. Once a stable, non-hypercalcemic dose is established, monitoring can be reduced to once every one to two weeks. However, if any clinical signs of hypercalcemia are observed, immediate measurement is warranted.
-
-
Q4: What is the role of dietary calcium and phosphorus in managing this compound-induced hypercalcemia?
-
A4: The levels of dietary calcium and phosphorus play a crucial role. A diet high in calcium can exacerbate this compound-induced hypercalcemia. Conversely, a low-calcium diet can help mitigate this side effect by reducing the amount of calcium available for intestinal absorption. Similarly, high dietary phosphorus can influence parathyroid hormone levels and calcium metabolism. It is important to use a standard, purified diet with known and consistent levels of calcium and phosphorus for your studies.
-
-
Q5: Can we use any other treatments to manage severe hypercalcemia in our animal models?
-
A5: In cases of severe, symptomatic hypercalcemia, in addition to discontinuing this compound and providing fluid therapy, other treatments that have been used in veterinary medicine include glucocorticosteroids (which reduce bone resorption and intestinal calcium absorption) and bisphosphonates (which inhibit osteoclast activity). However, the use of these treatments in a research setting should be carefully considered and justified in the experimental protocol, as they can introduce confounding variables.
-
Quantitative Data
Table 1: Effects of this compound on Serum Calcium and Phosphorus in Rats
| This compound Dose (µg/kg/day) | Animal Model | Duration | Serum Calcium (vs. Vehicle) | Serum Phosphorus (vs. Vehicle) | Reference |
| 0.1 | Aged male rats | 12 weeks | Significantly Increased | Significantly Increased | |
| 0.2 | Aged male rats | 12 weeks | Significantly Increased (Dose-responsive) | Significantly Increased (Dose-responsive) | |
| 0.1 | Adult and old female rats | 1 and 6 weeks | Increased | Not Reported | |
| 0.1 and higher | Rats | 6 months | Increased | Increased | |
| 2.0 | Sprague-Dawley rats (standard diet) | 28 days | Severe Hypercalcemia | Not Reported | |
| 2.0 | Sprague-Dawley rats (low-calcium diet) | 28 days | Slight Hypercalcemia | Not Reported |
Experimental Protocols
1. Protocol for Monitoring Serum Calcium in Rats
-
Blood Collection (Saphenous Vein):
-
Gently restrain the rat. Shaving the fur over the lateral aspect of the hind leg can improve visualization of the saphenous vein.
-
Apply gentle pressure to the upper thigh to engorge the vein.
-
Aseptically puncture the vein with a 25-gauge needle or a lancet.
-
Collect 0.1-0.3 mL of blood into a serum separator tube.
-
Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for approximately 20-30 minutes.
-
Centrifuge the tube at 1,000-2,000 x g for 10 minutes.
-
Carefully pipette the serum into a clean, labeled microcentrifuge tube. Avoid disturbing the cell layer.
-
-
Ionized Calcium Measurement (Ion-Selective Electrode - Preferred Method):
-
Use a blood gas analyzer or a point-of-care analyzer with an ion-selective electrode for ionized calcium.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Analyze the serum sample promptly, minimizing its exposure to air, as changes in pH can affect ionized calcium levels.
-
-
Total Calcium Measurement (Spectrophotometric Method):
-
Use a commercial colorimetric assay kit for total calcium.
-
Follow the manufacturer's protocol for preparing the reagents and the standard curve.
-
Add the serum sample to the reaction mixture.
-
Incubate as per the kit's instructions.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
Calculate the total calcium concentration based on the standard curve.
-
2. Protocol for Dose Titration to Manage Hypercalcemia
-
Establish a Baseline: Before starting the this compound treatment, measure baseline serum calcium levels in all animals.
-
Start with a Low Dose: Begin with a conservative dose of this compound (e.g., 0.05 µg/kg/day for rats).
-
Frequent Monitoring: Monitor serum calcium levels twice a week for the first two weeks of treatment.
-
Dose Adjustment:
-
If serum calcium remains within the normal range and the desired therapeutic effect is not achieved, the dose can be increased in small increments (e.g., by 0.025-0.05 µg/kg/day) every 1-2 weeks.
-
If hypercalcemia is detected, immediately stop this compound administration.
-
Once serum calcium returns to normal, restart this compound at a 50% lower dose.
-
-
Maintain and Monitor: Once the optimal, non-hypercalcemic dose is determined, continue with this maintenance dose and reduce the frequency of serum calcium monitoring to once every 1-2 weeks.
3. Protocol for Preparation of a Low-Calcium Diet for Rodents
-
Basal Diet Mix: Obtain a calcium-free and phosphorus-free purified rodent diet base from a commercial supplier.
-
Calcium Source: Use a precise calcium source, such as calcium carbonate (CaCO3), to add a controlled amount of calcium to the diet.
-
Phosphorus Source: Use a precise phosphorus source, such as sodium phosphate (NaH2PO4), to maintain a constant and appropriate level of phosphorus in the diet.
-
Calculation of Components:
-
Determine the desired final concentration of calcium in the diet (e.g., 0.2% for a low-calcium diet, compared to a standard diet of 0.6-1.2% calcium).
-
Calculate the amount of calcium carbonate needed based on its molecular weight and the desired final calcium concentration.
-
Ensure the phosphorus level is maintained at a standard concentration (e.g., 0.6%) to avoid confounding effects from phosphorus deficiency.
-
-
Mixing: Thoroughly mix the basal diet, calcium carbonate, and sodium phosphate to ensure a homogenous distribution of minerals.
-
Storage: Store the prepared diet in a cool, dry place to prevent degradation.
Visualizations
Caption: this compound Signaling Pathway Leading to Hypercalcemia.
References
- 1. Hypercalcemia - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. Cholecalciferol (Vitamin D3) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Alfacalcidol and Calcitriol in Osteoporosis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Alfacalcidol and Calcitriol, two active vitamin D analogs, in the context of osteoporosis. The information presented is collated from various experimental and clinical studies to support research and development in bone metabolism therapeutics.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Vitamin D plays a crucial role in calcium homeostasis and bone health. While native vitamin D requires sequential hydroxylation in the liver and kidneys to become active, its active metabolites, this compound (1α-hydroxyvitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3), offer therapeutic alternatives that bypass certain metabolic steps, making them valuable in specific patient populations.
Mechanism of Action: A Tale of Two Activation Pathways
The primary difference between this compound and Calcitriol lies in their metabolic activation. Calcitriol is the biologically active form of vitamin D, ready to exert its effects directly upon administration.[1][2] In contrast, this compound is a prodrug that requires hydroxylation at the 25th position in the liver to be converted into Calcitriol.[1][3][4] This distinction has significant implications for their clinical application, particularly in patients with impaired renal function, as this compound bypasses the need for 1α-hydroxylation in the kidneys.
Once active, Calcitriol binds to the Vitamin D Receptor (VDR) in various target tissues, including the intestines, bones, and kidneys. This binding initiates a cascade of genomic actions that regulate calcium and phosphate metabolism:
-
Intestines: Increases the absorption of dietary calcium and phosphate.
-
Kidneys: Promotes the reabsorption of calcium.
-
Bone: Modulates bone remodeling. It can stimulate the release of calcium from bone to maintain serum calcium levels and also plays a role in bone formation by influencing osteoblast activity.
-
Parathyroid Gland: Suppresses the secretion of parathyroid hormone (PTH) through a negative feedback loop.
Figure 1. Metabolic activation pathways of this compound and Calcitriol.
Pharmacokinetic Profile
The differing activation pathways of this compound and Calcitriol influence their pharmacokinetic profiles.
| Parameter | This compound | Calcitriol | Citation(s) |
| Activation | Prodrug, requires 25-hydroxylation in the liver. | Active form, no activation needed. | |
| Time to Peak | Slower; peak serum Calcitriol levels at 8-18 hours. | Faster; peak serum levels at 2-6 hours. | |
| Plasma Profile | Results in a more balanced and sustained plasma curve of Calcitriol. | Leads to more immediate plasma peaks. | |
| Half-life | ~3-5 hours (for this compound itself). | ~36 hours (biological half-life). | |
| Consideration | Advantageous in patients with impaired renal function. | May be preferred in patients with severe liver disease. |
Comparative Efficacy in Osteoporosis Models
Multiple meta-analyses and clinical trials have compared the efficacy of this compound and Calcitriol in treating primary and corticosteroid-induced osteoporosis.
Effects on Bone Mineral Density (BMD)
Both drugs have demonstrated a positive effect on preventing bone loss. A meta-analysis of 17 randomized controlled trials found that this compound and Calcitriol had the same efficacy on all outcomes, including a significant positive effect on preventing bone loss, particularly at the lumbar spine.
| Study / Finding | Drug(s) | Effect on BMD | Citation(s) |
| Meta-analysis (Richy et al., 2004) | This compound & Calcitriol | Positive effect on preventing bone loss (Effect Size = 0.39). Lumbar spine effect size = 0.43. | |
| RCT (Nuti et al.) | This compound (1 µg) + Ca vs. Vitamin D3 + Ca | Lumbar BMD increased by 2.87% with this compound at 18 months vs. 0.7% with Vitamin D3. | |
| OVX Rat Model (Shiraishi et al., 2000) | This compound | Increased BMD more effectively than 17beta-estradiol. | |
| OVX Rat Model with Hepatic Failure | Calcitriol (0.2 µg/kg) | Prevented a decrease in femoral bone density, unlike this compound at the same dose. |
Effects on Bone Turnover Markers
Active vitamin D analogs can influence the rate of bone remodeling. Studies suggest this compound is effective in reducing accelerated bone turnover in elderly women with osteoporosis.
| Study / Finding | Drug | Effect on Bone Turnover Markers | Citation(s) |
| Prospective Study (Shiraki et al., 2004) | This compound (1 µ g/day ) | Resorption markers (6 months): ~15% decrease in deoxypyridinoline and N-telopeptide. Formation markers (6 months): -21.5% in bone-derived alkaline phosphatase, -13.4% in osteocalcin. | |
| OVX Rat Model (Shiraishi et al., 2000) | This compound | Suppresses bone resorption while maintaining or stimulating bone formation ("supercoupling" effect). | |
| RCT (Matsumoto et al., 2010) | This compound vs. Eldecalcitol | Eldecalcitol (0.5-1.0 µg) suppressed urinary NTX more strongly than this compound (1.0 µg). |
Effects on Fracture Risk
Reducing the incidence of fractures is the ultimate goal of osteoporosis therapy. Meta-analyses show that both drugs significantly reduce overall fracture rates.
| Study / Finding | Drug(s) | Effect on Fracture Risk | Citation(s) |
| Meta-analysis (Richy et al., 2004) | This compound & Calcitriol | Overall fractures: RR = 0.52. Vertebral fractures: RR = 0.53. Non-vertebral fractures: RR = 0.34. | |
| Systematic Review (Pablos-Monzo et al.) | This compound | Significant reduction in vertebral fractures (OR = 0.50). | |
| Systematic Review (Pablos-Monzo et al.) | Calcitriol | No significant reduction in vertebral fractures was demonstrated in this analysis. | |
| Systematic Review (Pablos-Monzo et al.) | This compound & Calcitriol | Significant reduction in non-vertebral fractures (OR = 0.51) and falls (OR = 0.66). |
Experimental Protocols
Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis
This is a widely accepted preclinical model to study postmenopausal osteoporosis. The protocol generally involves the surgical removal of ovaries from skeletally mature female rats to induce estrogen deficiency, which leads to accelerated bone loss, mimicking the postmenopausal state in humans.
Typical Workflow:
-
Animal Selection: Healthy, skeletally mature female rats (e.g., Wistar, Sprague-Dawley) are selected.
-
Acclimatization: Animals are housed under standard laboratory conditions for a period to acclimatize.
-
Surgical Procedure:
-
OVX Group: Rats are anesthetized, and ovaries are surgically removed.
-
SHAM Group: A sham surgery is performed where ovaries are exposed but not removed. This group serves as the control.
-
-
Post-operative Care: Animals are monitored for recovery.
-
Treatment Initiation: After a period to allow for bone loss to establish (e.g., 4-6 weeks), animals are randomized into treatment groups (e.g., Vehicle control, this compound, Calcitriol at various doses).
-
Drug Administration: The investigational drug is administered for a specified duration (e.g., 12-24 weeks), typically via oral gavage.
-
Monitoring & Analysis:
-
Biochemical Markers: Blood and urine are collected periodically to measure bone turnover markers (e.g., osteocalcin, CTX-I) and calcium/phosphate levels.
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at baseline and end of the study.
-
Histomorphometry: At sacrifice, bones (e.g., femur, lumbar vertebrae) are harvested for histological analysis to assess trabecular architecture, bone formation rate, and osteoclast/osteoblast numbers.
-
Biomechanical Testing: Bone strength is evaluated through tests like three-point bending of the femur.
-
Figure 2. Experimental workflow for an ovariectomized rat osteoporosis model.
Randomized Controlled Trial (RCT) Protocol
Clinical evaluation follows a structured protocol to assess efficacy and safety in human subjects.
Typical Design:
-
Study Design: A multi-center, randomized, double-blind, placebo- or active-controlled trial.
-
Inclusion Criteria: Postmenopausal women with diagnosed osteoporosis (e.g., T-score ≤ -2.5 at lumbar spine or femoral neck).
-
Exclusion Criteria: Conditions affecting bone metabolism (e.g., hyperparathyroidism, renal failure), recent use of other osteoporosis medications.
-
Randomization: Participants are randomly assigned to receive this compound, Calcitriol, or a control (placebo or calcium/native vitamin D).
-
Intervention: Daily oral administration of the study drug for a duration of 1-3 years.
-
Primary Endpoints:
-
Change in BMD at the lumbar spine and total hip from baseline.
-
Incidence of new vertebral fractures.
-
-
Secondary Endpoints:
-
Incidence of non-vertebral fractures.
-
Changes in bone turnover markers.
-
Safety assessments (e.g., incidence of hypercalcemia, hypercalciuria).
-
-
Statistical Analysis: Intention-to-treat analysis is typically used to compare the outcomes between groups.
Safety Profile: Hypercalcemia Risk
The primary adverse effect associated with both this compound and Calcitriol is hypercalcemia. Calcitriol, being the directly active form, can cause a more rapid increase in serum calcium. Some evidence suggests that this compound's slower, more controlled conversion to Calcitriol results in a more balanced plasma profile, potentially lowering the risk of acute hypercalcemia. Regular monitoring of serum calcium and phosphate levels is crucial for patients on either therapy.
Conclusion
Both this compound and Calcitriol are effective treatments for osteoporosis, demonstrating significant efficacy in preventing bone loss and reducing fracture risk. A meta-analysis concluded that their overall efficacy is comparable.
The key differentiator is their activation pathway. This compound's reliance on hepatic but not renal activation makes it a suitable option for patients with chronic kidney disease. Calcitriol's direct action may be advantageous in patients with hepatic dysfunction. While both carry a risk of hypercalcemia, the slower conversion of this compound might offer a more stable serum calcium profile. Some evidence suggests this compound may be more effective in reducing vertebral fractures, though both are effective against non-vertebral fractures. The choice between these two potent vitamin D analogs should be guided by the patient's specific clinical profile, particularly their renal and hepatic function, and requires careful monitoring to ensure safety.
References
Head-to-head comparison of Alfacalcidol and paricalcitol in renal hyperparathyroidism
A Comprehensive Guide for Researchers and Drug Development Professionals
Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. The management of SHPT is crucial to prevent bone disease and cardiovascular complications. Vitamin D receptor activators (VDRAs) are a cornerstone of therapy, and among them, alfacalcidol and paricalcitol are frequently used. This guide provides an objective, data-driven comparison of these two agents, focusing on their efficacy, safety, and mechanisms of action, supported by experimental data from head-to-head clinical trials.
Efficacy in Suppressing Parathyroid Hormone
The primary goal of VDRA therapy in SHPT is the reduction of PTH levels. Multiple randomized controlled trials have directly compared the efficacy of intravenous this compound and paricalcitol in hemodialysis patients.
A key finding from a randomized crossover trial is that both this compound and paricalcitol are equally effective in the suppression of secondary hyperparathyroidism in hemodialysis patients when calcium and phosphorus levels are maintained within the desired range.[1] In this study, the proportion of patients achieving a 30% decrease in PTH levels over the last four weeks of the study was statistically indistinguishable between the two groups.[1] Another randomized clinical trial also concluded that this compound and paricalcitol are equally effective in treating SHPT in the dialysis population.[2][3]
Interestingly, one study noted a differential effect based on baseline PTH levels. Paricalcitol was found to be more efficient at correcting low baseline PTH levels, whereas this compound demonstrated equal effectiveness across all baseline PTH levels.[1]
Table 1: Comparative Efficacy of this compound and Paricalcitol in PTH Suppression
| Parameter | This compound | Paricalcitol | p-value | Source |
| Patients achieving ≥30% PTH reduction | 82% | 93% | 0.180 | |
| Patients achieving PTH < 220 pg/ml | 29% | 48% | 0.110 |
Safety Profile: Hypercalcemia and Hyperphosphatemia
A major limiting factor in VDRA therapy is the risk of inducing hypercalcemia and hyperphosphatemia, which are associated with vascular calcification and cardiovascular events. Head-to-head comparisons have shown no significant differences in the incidence of these adverse events between this compound and paricalcitol. Both drugs require careful monitoring of serum calcium and phosphorus levels to minimize these risks.
Table 2: Comparative Safety Profile of this compound and Paricalcitol
| Adverse Event | This compound | Paricalcitol | Finding | Source |
| Hypercalcemia | No significant difference | No significant difference | Incidence was similar between the two groups. | |
| Hyperphosphatemia | No significant difference | No significant difference | Incidence was similar between the two groups. |
Impact on Fibroblast Growth Factor 23 (FGF23)
FGF23 is a phosphaturic hormone that is markedly elevated in CKD and associated with adverse outcomes. Studies have shown that both this compound and paricalcitol significantly increase plasma FGF23 levels to a similar extent during the treatment of SHPT. The rise in FGF23 is independently predicted by baseline FGF23 levels, changes in ionized calcium and phosphate, and the cumulative dose of the vitamin D analog.
Table 3: Effect of this compound and Paricalcitol on FGF23 Levels
| Parameter | This compound | Paricalcitol | p-value | Source |
| Increase in FGF23 (Period 1) | 223% | 314% | 0.384 | |
| Increase in FGF23 (Period 2) | 174% | 227% | 0.510 |
Mechanism of Action: A Tale of Two Activators
This compound and paricalcitol, while both VDRAs, have distinct mechanisms of action. This compound is a pro-drug that requires 25-hydroxylation in the liver to be converted to calcitriol, the active form of vitamin D3. Calcitriol then binds to the vitamin D receptor (VDR) in various tissues to exert its effects.
Paricalcitol, on the other hand, is a synthetic, active vitamin D analog that directly binds to the VDR without the need for metabolic activation in the liver. It is designed to selectively activate VDRs in the parathyroid gland with less effect on intestinal calcium and phosphorus absorption compared to calcitriol, which theoretically could lead to a lower risk of hypercalcemia and hyperphosphatemia, although clinical trials have not consistently demonstrated this advantage in head-to-head comparisons with this compound.
Experimental Protocols
The data presented in this guide are derived from randomized controlled clinical trials. The general experimental workflow and methodologies employed in these studies are outlined below.
Study Design: Randomized Crossover Trial
A common design for comparing these two drugs is a randomized, open-label, crossover trial.
Biochemical Measurements
-
Parathyroid Hormone (PTH): Serum or plasma intact PTH levels are typically measured using a two-site enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay. These assays utilize two different antibodies that bind to distinct epitopes on the PTH molecule (e.g., N-terminal and C-terminal regions) to ensure the measurement of the full-length, biologically active hormone.
-
Serum Calcium and Phosphorus: Total serum calcium is commonly measured using colorimetric assays, such as the o-cresolphthalein complexone method. Inorganic phosphorus is also measured using colorimetric methods, often based on the formation of a phosphomolybdate complex. Automated analyzers are typically used for high-throughput and precise measurements in clinical trials.
-
Fibroblast Growth Factor 23 (FGF23): Plasma or serum FGF23 concentrations are measured using a sandwich ELISA. This assay involves capturing the FGF23 molecule between two antibodies, one coated on the microplate and a second, detection antibody that is biotinylated. The signal is then generated by a streptavidin-horseradish peroxidase conjugate and a substrate.
Conclusion
Head-to-head clinical trials demonstrate that this compound and paricalcitol are equally effective in suppressing PTH in hemodialysis patients with secondary hyperparathyroidism. There are no significant differences in the incidence of hypercalcemia or hyperphosphatemia between the two drugs. Both agents lead to a comparable increase in FGF23 levels.
The choice between this compound and paricalcitol may be influenced by factors such as cost and prescribing patterns, as their clinical efficacy and safety profiles appear to be similar based on current evidence. For drug development professionals, the comparable performance of these two agents suggests that future innovations in VDRA therapy could focus on minimizing the impact on FGF23 or further reducing the risk of hypercalcemia and hyperphosphatemia.
References
Alfacalcidol: A Comparative Guide to its Bone-Protective Efficacy in Ovariectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alfacalcidol's performance in mitigating bone loss in ovariectomized (OVX) rat models, a standard preclinical model for postmenopausal osteoporosis. We present supporting experimental data, detailed methodologies, and visualizations of key biological pathways to offer a comprehensive resource for evaluating this compound against other therapeutic alternatives.
Comparative Efficacy of this compound
The ovariectomized rat model mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. In this context, this compound, a synthetic analog of vitamin D, has demonstrated significant efficacy in preserving bone mass and strength. Its unique mechanism of action, which involves both anti-resorptive and bone-forming effects, distinguishes it from other treatment modalities.
This compound vs. Estrogen (17β-estradiol)
Estrogen replacement is a common strategy to counteract postmenopausal osteoporosis. Studies comparing this compound to 17β-estradiol in OVX rats reveal that while both are effective in suppressing bone resorption, this compound has the distinct advantage of maintaining or even stimulating bone formation.[1] In contrast, 17β-estradiol tends to suppress both bone resorption and formation.[1] This "supercoupling" effect of this compound—suppressing resorption while promoting formation—results in a more favorable impact on bone mineral density (BMD) and mechanical strength, particularly in cortical bone.[1]
This compound vs. Menatetrenone (Vitamin K2)
Menatetrenone, a form of vitamin K2, has also been investigated for its bone-protective effects. In a comparative study, this compound demonstrated a more potent and rapid effect on increasing bone mass and mechanical strength in the lumbar vertebrae and femur of OVX rats compared to menatetrenone.[2] While menatetrenone required a 6-month treatment period to show preventative effects on bone loss, this compound achieved significant improvements within 3 months.[2] Micro-CT analysis revealed that this compound improved the trabecular microstructure by increasing interconnections and plate-like structures, which was closely associated with the increase in spinal strength.
This compound vs. Alendronate
Alendronate, a bisphosphonate, is a potent inhibitor of bone resorption. When compared in OVX rats, both this compound and alendronate were effective in preventing bone loss. Histomorphometric analysis showed that alendronate primarily acts by strongly suppressing bone resorption, which can also lead to a reduction in bone formation. This compound, while also suppressing bone resorption, concurrently maintained or increased bone formation rates.
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies, comparing the effects of this compound and its alternatives on bone health parameters in OVX rats.
Table 1: Bone Mineral Density (BMD) in Lumbar Vertebrae
| Treatment Group | Dosage | Duration | BMD (g/cm²) (Mean ± SD) | Reference |
| Sham | Vehicle | 12 weeks | 0.249 ± 0.017 | |
| OVX | Vehicle | 12 weeks | 0.200 ± 0.014 | |
| This compound | 0.022 µg/kg/day | 12 weeks | 0.215 ± 0.015 | |
| This compound | 0.067 µg/kg/day | 12 weeks | 0.234 ± 0.017 | |
| This compound | 0.2 µg/kg/day | 12 weeks | 0.248 ± 0.022 |
Table 2: Trabecular Bone Histomorphometry in Lumbar Vertebrae (LV2)
| Treatment Group | Dosage | Duration | Cancellous Bone Volume (%) (Mean ± SD) | Trabecular Number (1/mm) (Mean ± SD) | Trabecular Thickness (µm) (Mean ± SD) | Trabecular Separation (µm) (Mean ± SD) | Reference |
| Sham + Vehicle | Vehicle | 4 weeks | 23.5 ± 3.4 | 4.1 ± 0.5 | 57.2 ± 3.9 | 187.9 ± 29.8 | |
| OVX + Vehicle | Vehicle | 4 weeks | 15.8 ± 2.9 | 3.1 ± 0.5 | 50.5 ± 4.9 | 275.6 ± 49.6 | |
| OVX + this compound | 0.05 µg/kg/d | 4 weeks | 17.9 ± 3.1 | 3.4 ± 0.5 | 52.1 ± 4.5 | 243.8 ± 44.1 | |
| OVX + this compound | 0.1 µg/kg/d | 4 weeks | 21.0 ± 3.8 | 3.8 ± 0.6 | 55.0 ± 4.1 | 208.7 ± 38.9 | |
| OVX + this compound | 0.2 µg/kg/d | 4 weeks | 23.1 ± 4.2 | 4.0 ± 0.6 | 57.5 ± 4.3 | 192.5 ± 35.1 |
Table 3: Comparative Effects on Femoral Bone Parameters
| Treatment Group | Dosage | Duration | Parameter | Outcome | Reference |
| OVX + 17β-estradiol | 30 µg/kg for 6 weeks | 6 weeks | Distal Femur BMD | Increased vs. OVX | |
| OVX + Alendronate | 0.1 mg/kg for 6 weeks | 6 weeks | Distal Femur BMD | Increased vs. OVX, higher than Estradiol group | |
| OVX + Menatetrenone | 30 mg/kg/day | 6 months | Femur Mechanical Strength | Inhibited decrease vs. OVX | |
| OVX + this compound | 0.1 or 0.2 mg/kg, p.o. | 3 months | Femur Mechanical Strength | Increased far above sham level | |
| OVX + Alendronate | 50 µg/kg every other day | 90 days | Femur BMD and BMC | Increased vs. OVX |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Study 1: this compound Dose-Response on Bone Collagen and BMD
-
Animal Model: 16-week-old female Sprague-Dawley rats.
-
Groups:
-
SHAM: Sham-operated + Vehicle (Saline/0.2% Triton X-100).
-
OVX: Ovariectomized + Vehicle.
-
Three this compound-treated groups (OVX + 0.022 µg/kg/day, 0.067 µg/kg/day, and 0.2 µg/kg/day).
-
-
Treatment Duration: 12 weeks.
-
Key Assessments:
-
Bone Mineral Density (BMD) of lumbar vertebrae (L4, L5) using dual-energy X-ray absorptiometry (DXA).
-
Histological, biochemical, and immunohistochemical analyses of the tibiae.
-
Study 2: this compound Effects on Cancellous Bone Restoration
-
Animal Model: 5-month-old female Sprague-Dawley rats, 8 weeks post-ovariectomy or sham surgery.
-
Groups:
-
Baseline controls (Sham and OVX).
-
Vehicle-treated (Sham and OVX) for 4 weeks.
-
This compound-treated OVX rats (0.05, 0.1, or 0.2 µg/kg/d by daily oral gavage, 5 days/week).
-
-
Treatment Duration: 4 weeks.
-
Key Assessments:
-
Serum biochemistry (calcium, phosphorus, parathyroid hormone, osteocalcin).
-
Bone histomorphometry of the 2nd lumbar vertebral body.
-
Study 3: this compound vs. Menatetrenone
-
Animal Model: 10-month-old female Wistar rats.
-
Groups: Sham-operated, OVX, OVX + this compound (0.1 or 0.2 mg/kg, p.o.), OVX + Menatetrenone (30 mg/kg in food).
-
Treatment Duration: 3 or 6 months.
-
Key Assessments:
-
Bone mass and mechanical strength of lumbar vertebrae and femur.
-
Micro-CT analysis of vertebral trabecular microstructure.
-
Histomorphometric analysis.
-
Study 4: 17β-estradiol vs. Alendronate
-
Animal Model: 3-month-old Wistar rats.
-
Groups: Sham-operated, OVX, OVX + 17β-estradiol (30 µg/kg s.c. for 6 weeks), OVX + Alendronate (0.1 mg/kg s.c. for 6 weeks).
-
Treatment Duration: 6 weeks.
-
Key Assessments:
-
Bone mineral density (BMD) of the distal femur.
-
Histomorphometry of the distal femur.
-
Serum osteocalcin and urinary deoxypyridinoline levels.
-
Visualizing the Mechanism of Action
Experimental Workflow
References
- 1. This compound inhibits bone resorption and stimulates formation in an ovariectomized rat model of osteoporosis: distinct actions from estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of this compound and menatetrenone for the treatment of bone loss in an ovariectomized rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials on Alfacalcidol for osteoporosis treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alfacalcidol's efficacy and safety in the treatment of osteoporosis, drawing upon data from multiple meta-analyses and randomized controlled clinical trials. The performance of this compound is benchmarked against other therapeutic alternatives, including plain vitamin D, calcitriol, and bisphosphonates. Detailed experimental protocols from key studies are provided to facilitate critical evaluation and inform future research.
Comparative Efficacy of this compound
This compound, a synthetic analog of vitamin D, has demonstrated significant efficacy in increasing bone mineral density (BMD) and reducing fracture risk in patients with osteoporosis. Meta-analyses of clinical trials have consistently shown its superiority over plain vitamin D and comparable or, in some aspects, enhanced performance when compared to other active vitamin D metabolites and even bisphosphonates.
This compound vs. Plain Vitamin D
Clinical evidence strongly suggests that this compound is more effective than plain vitamin D in the management of osteoporosis. A meta-analysis of randomized controlled trials indicated that vitamin D analogs, including this compound, have a more pronounced effect on preventing bone loss and reducing fracture rates in individuals not receiving glucocorticoids.[1][2] Specifically, for lumbar spine BMD, vitamin D analogs showed a significantly greater effect size compared to plain vitamin D.[1][2]
In patients with glucocorticoid-induced osteoporosis (GIOP), this compound has also demonstrated superiority. One 3-year study found a median percentage increase in lumbar spine BMD of 2.4% with this compound, compared to a loss of 0.8% in the plain vitamin D group.[3] This study also reported a significant reduction in the risk of new vertebral fractures with this compound treatment.
This compound vs. Calcitriol
This compound and calcitriol, another active vitamin D metabolite, have been shown to have similar efficacy in the treatment of primary and glucocorticoid-induced osteoporosis. A meta-analysis of 17 clinical trials concluded that both analogs had a comparable beneficial effect on BMD and fracture risk.
This compound vs. Bisphosphonates
Bisphosphonates are a standard class of drugs for osteoporosis treatment. Comparative studies between this compound and bisphosphonates, such as alendronate, have yielded mixed results, often depending on the patient population and the specific endpoints measured.
One clinical trial comparing alendronate with this compound for glucocorticoid-induced osteoporosis found that alendronate was more effective in preventing bone loss. In this 18-month study, the lumbar spine BMD increased by 2.1% in the alendronate group, while it decreased by 1.9% in the this compound group.
Conversely, some studies suggest that a combination of alendronate and this compound may be more effective than either monotherapy in preventing fractures. A network meta-analysis indicated that the combined treatment was significantly better at preventing bone fractures in osteoporosis patients than either alendronate or this compound alone.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials and meta-analyses, comparing the effects of this compound and its alternatives on Bone Mineral Density (BMD) and fracture rates.
Table 1: Comparison of this compound and Plain Vitamin D on Lumbar Spine BMD and Fracture Risk in Glucocorticoid-Induced Osteoporosis.
| Outcome | This compound + Calcium | Plain Vitamin D + Calcium | Risk Reduction (95% CI) | p-value | Reference |
| Lumbar Spine BMD (% change over 3 years) | +2.4% | -0.8% | - | <0.0001 | |
| Patients with new vertebral fractures (3-year rate) | 9.7% | 24.8% | 0.61 (0.24 to 0.81) | 0.005 | |
| Patients with any new fracture (3-year rate) | 19.4% | 40.6% | 0.52 (0.25 to 0.71) | 0.001 |
Table 2: Comparison of this compound and Alendronate on BMD in Glucocorticoid-Induced Osteoporosis.
| Outcome | Alendronate | This compound | Mean Difference in Change (95% CI) | Reference |
| Lumbar Spine BMD (% change over 18 months) | +2.1% | -1.9% | 4.0% (2.4 to 5.5) | |
| Total Hip BMD (% change over 18 months) | +0.7% | -2.5% | 3.2% |
Table 3: Network Meta-Analysis of Combination Therapy for Fracture Prevention.
| Comparison | Odds Ratio (95% Credible Interval) | Reference |
| Alendronate + this compound vs. Alendronate alone | 0.53 (0.19-0.95) | |
| Alendronate + this compound vs. This compound alone | 0.25 (0.08-0.49) |
Experimental Protocols
Key Experiment 1: this compound vs. Plain Vitamin D in Glucocorticoid-Induced Osteoporosis (Ringe JD, et al. 2004)
-
Study Design: A 3-year, randomized, controlled trial.
-
Participants: Patients on long-term glucocorticoid therapy with established osteoporosis.
-
Intervention:
-
Group A (n=103): 1 µg this compound plus 500 mg calcium per day.
-
Group B (n=101): 1000 IU vitamin D3 plus 500 mg calcium per day.
-
-
Primary Outcome Measures:
-
Bone Mineral Density (BMD) of the lumbar spine and femoral neck, measured by dual-energy X-ray absorptiometry (DXA) at baseline and annually.
-
Incidence of new vertebral and non-vertebral fractures, assessed by spinal radiographs and clinical reporting.
-
-
Statistical Analysis: Comparison of percentage change in BMD between groups using appropriate statistical tests. Fracture rates were compared using risk reduction calculations.
Key Experiment 2: this compound vs. Alendronate in Glucocorticoid-Induced Osteoporosis (Bijlsma JWJ, et al. 2006)
-
Study Design: An 18-month, randomized, double-placebo, double-blind clinical trial.
-
Participants: 201 patients with a rheumatic disease starting glucocorticoid therapy.
-
Intervention:
-
Group 1: 10 mg alendronate daily and a placebo capsule of this compound.
-
Group 2: 1 µg this compound daily and a placebo tablet of alendronate.
-
-
Primary Outcome Measure: Change in bone mineral density of the lumbar spine over 18 months, measured by DXA.
-
Secondary Outcome Measure: Incidence of morphometric vertebral deformities.
-
Statistical Analysis: The mean difference in the change in bone mineral density between the two groups was calculated with a 95% confidence interval.
Signaling Pathways and Experimental Workflows
Vitamin D Metabolic and Signaling Pathway
The following diagram illustrates the metabolic activation of vitamin D and its subsequent signaling cascade that influences bone metabolism. This compound (1α-hydroxyvitamin D3) bypasses the renal 1α-hydroxylase step, which can be advantageous in certain patient populations.
Caption: Vitamin D metabolism and signaling pathway.
PRISMA Flow Diagram for Meta-Analysis
The following diagram represents a typical PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram, outlining the process of study selection for a meta-analysis of clinical trials on this compound.
Caption: PRISMA flow diagram for study selection.
References
Alfacalcidol vs. Native Vitamin D: A Comparative Analysis of Their Impact on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Alfacalcidol and native vitamin D, focusing on their respective efficacies in improving bone mineral density (BMD). The information presented is collated from multiple clinical studies and meta-analyses to support evidence-based decision-making in research and drug development.
Executive Summary
This compound, a synthetic analog of vitamin D, generally demonstrates superiority over native vitamin D (cholecalciferol or ergocalciferol) in increasing bone mineral density, particularly in specific patient populations such as postmenopausal women with osteoporosis and individuals with glucocorticoid-induced osteoporosis. While native vitamin D supplementation is effective in addressing vitamin D deficiency and reducing fracture risk in the elderly, this compound's mechanism of action, which bypasses the need for renal 1-alpha-hydroxylation, may offer a therapeutic advantage in patients with impaired kidney function or certain metabolic bone diseases.[1][2][3] However, some studies, particularly when used as an adjunct to other osteoporosis treatments like bisphosphonates, have shown comparable efficacy between the two.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies on this compound and native vitamin D.
Table 1: Lumbar Spine Bone Mineral Density (BMD) Changes
| Study Population | Treatment Group | Duration | Mean BMD Increase (%) | Statistical Significance (p-value) |
| Postmenopausal Osteoporosis[4][5] | This compound (1 µ g/day ) + Calcium (1g/day) | 12 months | 2.33% | <0.001 |
| 18 months | 2.87% | <0.001 | ||
| Native Vitamin D (880 IU/day) + Calcium (1g/day) | 12 months | 0.70% | Not Significant | |
| 18 months | 0.70% | Not Significant | ||
| Glucocorticoid-Induced Osteoporosis | This compound (1 µ g/day ) + Calcium (500mg/day) | 36 months | 2.4% (median) | <0.0001 (vs. Vitamin D group) |
| Native Vitamin D3 (1000 IU/day) + Calcium (500mg/day) | 36 months | -0.8% (median) |
Table 2: Femoral Neck Bone Mineral Density (BMD) Changes
| Study Population | Treatment Group | Duration | Mean BMD Increase (%) | Statistical Significance (p-value) |
| Postmenopausal Osteoporosis | This compound (1 µ g/day ) + Calcium (1g/day) | 18 months | Small increase | Not Significant |
| Native Vitamin D (880 IU/day) + Calcium (1g/day) | 18 months | Small increase | Not Significant | |
| Glucocorticoid-Induced Osteoporosis | This compound (1 µ g/day ) + Calcium (500mg/day) | 36 months | 1.2% (median) | <0.006 (vs. Vitamin D group) |
| Native Vitamin D3 (1000 IU/day) + Calcium (500mg/day) | 36 months | 0.8% (median) |
Table 3: Fracture Incidence
| Study Population | Treatment Group | Duration | New Vertebral Fracture Rate | Risk Reduction (vs. Vitamin D group) |
| Glucocorticoid-Induced Osteoporosis | This compound (1 µ g/day ) + Calcium (500mg/day) | 36 months | 9.7% | 61% |
| Native Vitamin D3 (1000 IU/day) + Calcium (500mg/day) | 36 months | 24.8% | ||
| Primary Osteoporosis (Meta-analysis) | Vitamin D Analogues (this compound/Calcitriol) | - | - | Greater reduction in fracture rates (RD: 10%) |
| Native Vitamin D | - | - | Lower reduction in fracture rates (RD: 2%) |
Experimental Protocols
Study on Postmenopausal Osteoporosis (Nuti et al., 2006)
-
Study Design: A randomized, multicenter, double-blind, double-dummy, parallel-group study.
-
Participants: 148 postmenopausal Caucasian women with osteoporosis and normal serum vitamin D levels.
-
Intervention:
-
Group 1: 1 µg this compound orally, once daily.
-
Group 2: 880 IU native vitamin D + 1 g calcium carbonate orally, once daily.
-
-
Duration: 18 months.
-
Primary Outcome: Change in lumbar spine BMD, measured at baseline, 12 months, and 18 months using dual-energy X-ray absorptiometry (DXA).
-
Secondary Outcomes: Changes in femoral neck BMD and safety parameters.
Study on Glucocorticoid-Induced Osteoporosis (Ringe et al.)
-
Study Design: A 3-year randomized controlled trial.
-
Participants: Patients on long-term glucocorticoid therapy with established osteoporosis.
-
Intervention:
-
Group A (n=103): 1 µg this compound plus 500 mg calcium per day.
-
Group B (n=101): 1000 IU vitamin D3 plus 500 mg calcium per day.
-
-
Primary Outcomes: Percentage change in BMD at the lumbar spine and femoral neck.
-
Secondary Outcomes: Incidence of new vertebral and non-vertebral fractures.
Comparative Study in Elderly Women with Vertebral Fractures (Francis et al.)
-
Study Design: A randomized, single-masked study.
-
Participants: 46 elderly women (median age 69) with radiological evidence of vertebral fractures.
-
Intervention:
-
Group 1: 0.25 µg this compound twice daily.
-
Group 2: 500-1000 IU vitamin D2 daily.
-
-
Duration: 6 months.
-
Primary Outcome: Fractional ⁴⁵Ca absorption.
-
Secondary Outcomes: Serum 25-hydroxyvitamin D, serum 1,25-dihydroxyvitamin D, plasma intact parathyroid hormone, and serum alkaline phosphatase.
Signaling Pathways and Metabolism
The differential effects of this compound and native vitamin D on bone metabolism can be attributed to their distinct metabolic pathways.
Caption: Metabolism of Native Vitamin D vs. This compound.
Native vitamin D requires two hydroxylation steps for activation: first in the liver to calcidiol (25-hydroxyvitamin D) and then in the kidneys to the active form, calcitriol (1,25-dihydroxyvitamin D). This compound, being already hydroxylated at the 1-alpha position, bypasses the renal hydroxylation step and is rapidly converted to calcitriol in the liver. This is particularly advantageous in individuals with impaired renal function, a condition more prevalent in the elderly.
Experimental Workflow
The general workflow for a comparative clinical trial of this compound and native vitamin D on bone mineral density is depicted below.
Caption: Generalized Experimental Workflow for Comparative Trials.
Logical Relationships of Findings
The evidence suggests a logical pathway from the pharmacological properties of this compound to its clinical outcomes on bone health.
Caption: Logical Flow from Pharmacology to Clinical Outcome.
Conclusion
The available evidence strongly suggests that this compound is a more potent agent than native vitamin D for increasing bone mineral density in specific patient populations, particularly those with postmenopausal or glucocorticoid-induced osteoporosis. Its unique metabolic pathway, which circumvents the need for renal activation, provides a clear pharmacological rationale for its enhanced efficacy in individuals with compromised kidney function. While native vitamin D remains a cornerstone for preventing and treating vitamin D deficiency, this compound offers a valuable therapeutic alternative in clinical scenarios where a more direct and potent vitamin D analog is warranted. Further research is needed to delineate the comparative efficacy of this compound and native vitamin D as adjunctive therapies to other anti-osteoporotic agents and in a broader range of patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Is there a differential response to this compound and vitamin D in the treatment of osteoporosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 4. fenixpharma.it [fenixpharma.it]
- 5. Superiority of this compound compared to vitamin D plus calcium in lumbar bone mineral density in postmenopausal osteoporosis | Semantic Scholar [semanticscholar.org]
The Synergistic Efficacy of Alfacalcidol and Alendronate in Osteoporosis Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of osteoporosis, a progressive systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, has been a significant focus of clinical research. While monotherapies have demonstrated efficacy, emerging evidence underscores the potential of combination therapies to provide superior clinical outcomes. This guide provides a comprehensive evaluation of the synergistic effects of combining Alfacalcidol, a vitamin D analog, with alendronate, a bisphosphonate, in the treatment of osteoporosis. Through a detailed comparison with monotherapies, supported by experimental data, this document aims to equip researchers and drug development professionals with a thorough understanding of this promising therapeutic strategy.
Comparative Efficacy: this compound with Alendronate vs. Monotherapy
Clinical studies have consistently demonstrated that the combination of this compound and alendronate offers additive effects on bone mineral density (BMD) and fracture risk reduction compared to treatment with either agent alone.
Bone Mineral Density (BMD)
The co-administration of this compound and alendronate has been shown to lead to significantly greater increases in BMD at various skeletal sites. A randomized, double-blind, placebo-controlled study found that after 36 months, the combination therapy group (this compound + Alendronate) showed a 6.65% increase in lumbar spine BMD, compared to a 4.17% increase in the alendronate-only group[1][2]. The difference between the groups was statistically significant[1][2]. Furthermore, significant advantages for the combination therapy were observed in trabecular and cortical bone density of the tibia[1].
Another study comparing the combination therapy to alendronate with plain vitamin D or this compound alone also reported superior BMD increases. At 24 months, the lumbar spine BMD increased by 9.6% in the combination group, compared to 5.4% in the alendronate with vitamin D group and 3.0% in the this compound alone group. Similar trends were observed at the total hip, with a 3.8% increase in the combination group versus 2.4% and 1.5% in the other two groups, respectively.
| Parameter | This compound + Alendronate | Alendronate Monotherapy/ with Vitamin D | This compound Monotherapy | Study Duration | Reference |
| Lumbar Spine BMD (% increase) | 6.65% | 4.17% (with placebo) | - | 36 months | |
| 9.6% | 5.4% (with plain vitamin D) | 3.0% | 24 months | ||
| Total Hip BMD (% increase) | 3.8% | 2.4% (with plain vitamin D) | 1.5% | 24 months | |
| Tibia Trabecular Density (% increase) | Significant increase | Decrease | - | 36 months | |
| Tibia Cortical Density (% increase) | Significant increase | Decrease | - | 36 months | |
| Radius Cortical BMD (% increase) | 0.52% | -0.09% (with placebo) | - | 36 months |
Fracture Risk Reduction
A network meta-analysis of thirteen randomized controlled trials involving 3710 patients concluded that the combination treatment with alendronate and this compound was significantly more effective in preventing bone fractures compared to alendronate alone (Odds Ratio = 0.53) and this compound alone (Odds Ratio = 0.25). The Japanese Osteoporosis Intervention Trial (JOINT) found that while the overall difference in vertebral fracture incidence was not significant, the combination therapy group had a significantly reduced risk of vertebral fractures after the first 6 months of treatment. Furthermore, the rate of non-vertebral weight-bearing bone fractures was significantly lower in the combination therapy group. The AAC-Trial also observed a lower number of "osteoporotic fractures" in the combination group compared to the monotherapy groups.
| Outcome | This compound + Alendronate vs. Alendronate Monotherapy | This compound + Alendronate vs. This compound Monotherapy | Reference |
| Overall Fracture Prevention (Odds Ratio) | 0.53 | 0.25 | |
| Vertebral Fractures (after 6 months) | Significantly reduced risk | - | |
| Non-vertebral Weight-bearing Bone Fractures | Significantly lower rate | - | |
| Total Osteoporotic Fractures (Number of events) | 2 | 10 (Alendronate + Vitamin D) | 9 |
Bone Turnover Markers
Combination therapy with alendronate and this compound has been shown to effectively suppress bone turnover markers. One study reported that alendronate-containing therapies significantly decreased serum osteocalcin and urinary deoxypyridinoline, indicating an early suppressive effect on bone resorption and overall bone turnover.
| Marker | Effect of Alendronate + this compound | Reference |
| Serum Osteocalcin | Significant decrease | |
| Urinary Deoxypyridinoline | Significant decrease |
Experimental Protocols
Measurement of Bone Mineral Density (BMD)
1. Dual-Energy X-ray Absorptiometry (DXA)
-
Principle: DXA is the gold standard for BMD measurement. It utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue, allowing for the calculation of bone mineral content (g) and area (cm²), from which areal BMD (g/cm²) is derived.
-
Protocol:
-
Sites of Measurement: Lumbar spine (L1-L4) and proximal femur (total hip and femoral neck) are standard sites.
-
Patient Positioning: Standardized positioning is crucial for precision. For the lumbar spine, the patient is supine with legs elevated to flatten the lumbar lordosis. For the proximal femur, the patient is supine with the leg internally rotated.
-
Data Acquisition and Analysis: Scans are acquired using a certified DXA scanner. Regions of interest are defined by trained technicians according to manufacturer guidelines and International Society for Clinical Densitometry (ISCD) recommendations.
-
Quality Control: Regular calibration with a phantom is performed to ensure accuracy and precision.
-
2. Peripheral Quantitative Computed Tomography (pQCT)
-
Principle: pQCT provides a three-dimensional assessment of bone, allowing for the separate analysis of cortical and trabecular bone compartments and the calculation of volumetric BMD (mg/cm³). It also provides information on bone geometry and strength.
-
Protocol:
-
Sites of Measurement: Distal radius and tibia are common sites for pQCT scans.
-
Scan Acquisition: A scout view is taken to determine the anatomical landmarks for slice positioning. A series of cross-sectional slices are then acquired at predefined locations along the bone.
-
Data Analysis: Manufacturer-provided software is used to define the periosteal and endosteal surfaces, separating cortical and trabecular bone. Parameters such as total, cortical, and trabecular volumetric BMD, bone mineral content, cross-sectional area, and cortical thickness are calculated.
-
Measurement of Bone Turnover Markers
1. Serum Osteocalcin (Bone Formation Marker)
-
Principle: Osteocalcin is a protein synthesized by osteoblasts and is incorporated into the bone matrix. A portion is released into the circulation and its level reflects the rate of bone formation.
-
Methodology:
-
Immunoassays: Two-site immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA) are commonly used. These assays utilize monoclonal antibodies specific to different epitopes of the osteocalcin molecule.
-
Sample Collection: Fasting morning serum samples are preferred due to diurnal variation.
-
Assay Procedure: The assay typically involves capturing serum osteocalcin with one antibody and detecting it with a second, labeled antibody. The signal generated is proportional to the osteocalcin concentration.
-
2. Urinary Deoxypyridinoline (DPD) (Bone Resorption Marker)
-
Principle: Deoxypyridinoline is a cross-linking molecule of type I collagen, the main protein in bone. It is released during the degradation of bone by osteoclasts and excreted in the urine, making it a specific marker of bone resorption.
-
Methodology:
-
Immunoassays: ELISA-based methods are available for the direct measurement of free DPD in urine. High-performance liquid chromatography (HPLC) can also be used to measure total pyridinoline and deoxypyridinoline after hydrolysis.
-
Sample Collection: A second morning void urine sample is often recommended to minimize the impact of diurnal variation. 24-hour urine collections can also be used. Samples should be protected from light.
-
Data Normalization: Urinary DPD levels are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathways
The synergistic effect of this compound and alendronate stems from their distinct but complementary mechanisms of action on bone metabolism.
References
Alfacalcidol's Impact on Bone Turnover Markers: A Cross-Study Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alfacalcidol's effects on various bone turnover markers, supported by experimental data from multiple studies. The information is presented to facilitate a clear understanding of the drug's performance and its underlying mechanisms.
This compound, a synthetic analog of vitamin D, is a crucial therapeutic agent in managing bone disorders, primarily by regulating calcium and phosphate metabolism. Its impact on bone turnover, a dynamic process of bone resorption and formation, is of significant interest in understanding its efficacy. This guide synthesizes findings from various clinical studies to provide a comparative overview of how this compound influences key biochemical markers of bone metabolism.
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound on bone formation and resorption markers across different clinical studies.
Bone Formation Markers
| Bone Turnover Marker | Study (Year) | Patient Population | This compound Dosage | Treatment Duration | Mean Change from Baseline (%) |
| Alkaline Phosphatase (ALP) / Bone-Specific Alkaline Phosphatase (BSAP) | Rix et al. (2004) | Chronic Renal Failure | 0.25-0.75 µ g/day | 18 months | -48% (Bone ALP) |
| Shiraki et al. (2004) | Elderly Women with Osteoporosis | 1 µ g/day | 6 months | -21.5% (Bone-derived ALP) | |
| Matsumoto et al. (2010) | Postmenopausal Japanese Women | 1.0 µ g/day | 12 weeks | -22% (Serum BALP) | |
| Nakamura et al. (2012) | Japanese Men with Osteoporosis or Osteopenia | 1 µ g/day | 12 months | +1.8% (BSAP) | |
| Osteocalcin (OC) | Rix et al. (2004) | Chronic Renal Failure | 0.25-0.75 µ g/day | 18 months | -24% |
| Shiraki et al. (2004) | Elderly Women with Osteoporosis | 1 µ g/day | 6 months | -13.4% | |
| Procollagen Type I N-terminal Propeptide (PINP) | Lu et al. (2024) | Osteoporosis | Not specified in abstract | 6 months | "Obviously decreased" |
| Note: | Quantitative data for PINP under this compound monotherapy is limited in the reviewed literature. |
Bone Resorption Markers
| Bone Turnover Marker | Study (Year) | Patient Population | Alfacalcalcidol Dosage | Treatment Duration | Mean Change from Baseline (%) |
| C-terminal telopeptide of type I collagen (CTX) | Lu et al. (2024) | Osteoporosis | Not specified in abstract | 6 months | "Obviously decreased" (β-Crosslaps) |
| Note: | Quantitative data for CTX under this compound monotherapy is limited in the reviewed literature. | ||||
| N-terminal telopeptide of type I collagen (NTX) | Shiraki et al. (2004) | Elderly Women with Osteoporosis | 1 µ g/day | 6 months | ~ -15% (Deoxypyridinoline and N-telopeptide) |
| Matsumoto et al. (2010) | Postmenopausal Japanese Women | 1.0 µ g/day | 12 weeks | -6% (Urinary NTX) | |
| Nakamura et al. (2012) | Japanese Men with Osteoporosis or Osteopenia | 1 µ g/day | 12 months | +13.2% (Urinary NTX) |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.
Rix et al. (2004)
-
Study Design: A prospective, randomized, placebo-controlled, double-blind study.
-
Participants: 36 patients with pre-dialysis chronic renal failure (glomerular filtration rate of 15-50 mL/min).
-
Intervention: this compound (starting at 0.25 µ g/day , titrated up to 0.75 µ g/day based on serum calcium levels) or placebo for 18 months.
-
Bone Turnover Marker Assays:
-
Plasma osteocalcin and bone alkaline phosphatase were measured. Specific assay kits were not detailed in the abstract.
-
The study also measured propeptide of type I collagen (PICP) and telopeptide of type I collagen.
-
Shiraki et al. (2004)
-
Study Design: An open-label, prospective, calcium-controlled study.
-
Participants: 80 elderly women with osteoporosis (mean age ~77-78 years).
-
Intervention: this compound (1 µ g/day ) with calcium supplementation, compared to a control group receiving only calcium for 6 months.
-
Bone Turnover Marker Assays:
-
Serum bone-derived alkaline phosphatase and osteocalcin were measured.
-
Urinary deoxypyridinoline and N-telopeptide were also assessed. The specific analytical methods were not specified in the abstract.
-
Matsumoto et al. (2010)
-
Study Design: A randomized, open-label clinical trial comparing eldecalcitol and this compound.
-
Participants: 59 postmenopausal Japanese women.
-
Intervention: this compound (1.0 µ g/day ) for 12 weeks.
-
Bone Turnover Marker Assays:
-
Serum bone-specific alkaline phosphatase (BALP) was measured.
-
Urinary N-terminal telopeptide of type I collagen (NTX) was also measured. Specific assay details were not provided in the abstract.
-
Nakamura et al. (2012)
-
Study Design: A prospective, randomized, open-label, parallel-group comparative study.
-
Participants: 112 Japanese men with osteoporosis or osteopenia.
-
Intervention: this compound (1 µ g/day ) or alendronate (5 mg/day) for 12 months.
-
Bone Turnover Marker Assays:
-
Serum bone-specific alkaline phosphatase (BSAP) was measured using a chemiluminescent enzyme immunoassay.
-
Urinary N-telopeptide of type I collagen (NTX) was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Lu et al. (2024)
-
Study Design: A retrospective study comparing this compound alone with a combination of this compound and calcitonin.
-
Participants: 110 patients with osteoporosis.
-
Intervention: The control group received this compound capsules alone for 6 months.
-
Bone Turnover Marker Assays:
-
Serum levels of alkaline phosphatase (ALP), type I procollagen amino-terminal propeptide (PINP), and β-collagen special sequence (β-Crosslaps) were measured. The abstract does not specify the assay methods.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: this compound's mechanism of action pathway.
Comparative analysis of the gene expression profiles induced by Alfacalcidol and calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alfacalcidol and Calcitriol, two vitamin D analogues pivotal in the management of calcium and phosphate homeostasis. While both compounds are integral to clinical practice, particularly in nephrology and endocrinology, a nuanced understanding of their mechanisms at the level of gene expression is crucial for targeted therapeutic development and optimized clinical application. This document synthesizes available data to compare their physiological effects, signaling pathways, and provides detailed experimental protocols for further research.
Introduction: Two Key Players in Vitamin D Therapy
Calcitriol (1α,25-dihydroxyvitamin D3) is the biologically active form of vitamin D. It is a potent steroid hormone that regulates a vast number of genes involved in calcium and phosphate metabolism, bone health, and immune function.[1] this compound (1α-hydroxyvitamin D3), on the other hand, is a synthetic analogue of vitamin D that acts as a prodrug.[1] It is rapidly converted in the liver to Calcitriol.[1] This metabolic activation bypasses the need for 1α-hydroxylation in the kidneys, a step that is often impaired in patients with chronic kidney disease.[1]
Mechanism of Action and Signaling Pathway
Both this compound, after its conversion to Calcitriol, and exogenously administered Calcitriol exert their biological effects through a shared signaling pathway. The active form, Calcitriol, binds to the Vitamin D Receptor (VDR), a nuclear receptor.[1] This binding initiates a cascade of molecular events that ultimately modulate the transcription of target genes.
The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the physiological effects of vitamin D.
Given that this compound is a prodrug of Calcitriol, their downstream effects on gene expression are largely considered to be identical once this compound is metabolized. The primary difference lies in their pharmacokinetics and the initial metabolic activation step.
Comparative Analysis of Biological Effects
Direct comparative studies on the global gene expression profiles of this compound and Calcitriol are limited. However, extensive clinical research has compared their physiological and therapeutic effects, which are downstream consequences of their impact on gene expression.
The following tables summarize key comparative data from clinical studies, primarily in patients with secondary hyperparathyroidism, a condition characterized by dysregulated gene expression in the parathyroid glands.
Table 1: Comparative Efficacy in Regulating Key Biomarkers
| Parameter | This compound | Calcitriol | Key Findings | Citations |
| PTH Suppression | Effective, but may require higher doses compared to Calcitriol. | Generally more potent in suppressing parathyroid hormone (PTH) levels at equivalent or lower doses. | In some studies, Calcitriol demonstrated a more significant reduction in iPTH levels compared to this compound at similar dosages. | |
| Serum Calcium | Increases serum calcium. | Increases serum calcium, with some studies suggesting a more potent effect than this compound. | Both effectively manage hypocalcemia, but the risk of hypercalcemia needs careful monitoring with both drugs. | |
| Serum Phosphate | Can influence serum phosphate levels. | Can influence serum phosphate levels. | Effects on serum phosphate are generally comparable between the two drugs. |
Table 2: Comparative Dosing and Pharmacokinetics
| Parameter | This compound | Calcitriol | Key Findings | Citations |
| Bioavailability | Well absorbed from the gastrointestinal tract. | Higher bioavailability compared to this compound. | The equivalent dose of this compound is often considered to be 1.5 to 2 times that of Calcitriol. | |
| Metabolic Activation | Requires 25-hydroxylation in the liver to become Calcitriol. | It is the active metabolite and requires no further activation. | This compound's activation bypasses the need for renal 1α-hydroxylation, making it suitable for patients with renal impairment. | |
| Time to Peak Concentration | Slower increase in serum Calcitriol levels, with a peak expected after 8-18 hours. | Maximum serum concentrations are reached within 2 hours of oral intake. | The pharmacokinetic profiles differ, which may influence dosing schedules and immediate clinical response. | |
| Half-life | The half-life for its conversion to Calcitriol is estimated to be around 3-5 hours, with some sources suggesting up to 12 hours. | The elimination half-life from serum is 3 to 6 hours, but the pharmacological effect of a single dose can last for 3 to 5 days. | The prolonged action of this compound is attributed to its conversion kinetics. |
Experimental Protocols
While direct comparative gene expression data is scarce, the following protocols outline a standard methodology for a comparative analysis of the gene expression profiles induced by this compound and Calcitriol in a selected cell line.
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the research question (e.g., human colon cancer cell line Caco-2 for intestinal effects, or a human parathyroid cell line for studying hyperparathyroidism).
-
Cell Culture: Culture the selected cells in the appropriate medium and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2) until they reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound and Calcitriol in a suitable solvent (e.g., ethanol).
-
Treat the cells with varying concentrations of this compound and Calcitriol (e.g., 10⁻¹¹ to 10⁻⁶ M) for different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (cells treated with the solvent alone).
-
For cell lines that do not express the necessary hepatic enzymes for this compound conversion, a co-culture system with liver cells or supplementation with liver microsomes may be necessary to accurately assess the effects of this compound.
-
RNA Extraction and Quality Control
-
RNA Isolation: At each time point, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for downstream applications.
-
Gene Expression Analysis: Microarray or RNA-Sequencing
Option A: Microarray Analysis
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA, followed by second-strand synthesis. In vitro transcribe the double-stranded cDNA to produce biotin-labeled cRNA.
-
Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human GeneChip) overnight in a hybridization oven.
-
Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.
-
Scanning and Data Acquisition: Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.
Option B: RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treated and control groups.
-
Conclusion
This compound serves as an effective prodrug for Calcitriol, and consequently, their induced gene expression profiles are expected to be highly similar. The primary distinction between these two agents lies in their pharmacokinetics and their reliance on hepatic versus renal activation. Clinical data suggests that Calcitriol may be more potent on a microgram-for-microgram basis in modulating key physiological parameters that are regulated by gene expression, such as PTH levels.
The lack of direct comparative transcriptomic studies represents a knowledge gap. Future research employing high-throughput sequencing or microarray analysis, following the protocols outlined in this guide, would be invaluable for a more granular understanding of any subtle differences in their gene regulatory actions. Such studies could potentially identify novel therapeutic windows or applications for each compound and further refine their clinical use.
References
Assessing the Long-Term Safety and Efficacy of Alfacalcidol in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical long-term safety and efficacy of Alfacalcidol with other alternatives for the management of osteoporosis and chronic kidney disease (CKD)-related bone disorders. The information is compiled from various preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism.[1][2] It is a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[3][4] This conversion bypasses the need for 1α-hydroxylation in the kidneys, making it a valuable therapeutic option for patients with impaired renal function.[4] Preclinical studies in various animal models of osteoporosis and chronic kidney disease have demonstrated this compound's efficacy in improving bone mineral density, bone strength, and suppressing secondary hyperparathyroidism. However, its performance relative to other vitamin D analogs and alternative therapies warrants a detailed comparison to guide further research and drug development.
Mechanism of Action
This compound's therapeutic effects are mediated through its active metabolite, calcitriol. Calcitriol binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in calcium and phosphate metabolism. In the intestines, the calcitriol-VDR complex enhances the absorption of dietary calcium and phosphate. In the bones, it modulates bone remodeling by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Calcitriol can stimulate the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts, a key factor for osteoclast differentiation and activation.
References
- 1. Vitamin D receptor in chondrocytes promotes osteoclastogenesis and regulates FGF23 production in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal osteodystrophy in rats with reduced renal mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Vitamin D(3) augments osteoclastogenesis via vitamin D-responsive element of mouse RANKL gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alfacalcidol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of alfacalcidol is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a potent vitamin D analog, is classified as a toxic and hazardous substance, necessitating stringent disposal protocols.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited to prevent environmental contamination and potential harm.[1][3][4] Disposal procedures must adhere to all applicable local, national, and regional regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat or other protective clothing must be worn.
-
Respiratory Protection: In case of dust or aerosol generation, a suitable respirator is necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its contaminated materials should be handled by a licensed professional waste disposal service. The following steps outline the process for preparing this compound waste for collection.
1. Waste Segregation and Collection:
-
Pure this compound (Unused or Expired):
-
Keep the substance in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste: this compound, Toxic" and include the relevant hazard symbols.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, weighing boats, and contaminated labware, must be treated as hazardous waste.
-
Collect these materials in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-hazardous laboratory waste.
-
2. Container Management:
-
Ensure all waste containers are securely sealed to prevent spills or leaks.
-
Store the sealed containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling and transportation requirements. This compound is often classified for transport under UN number 2811 as a toxic solid.
-
The primary method for the disposal of toxic pharmaceutical waste is typically high-temperature incineration at a permitted facility.
4. Documentation:
-
Maintain a detailed inventory of the hazardous waste being stored for disposal.
-
Complete all necessary waste manifest forms provided by the disposal company, ensuring accuracy and compliance with regulatory requirements.
Quantitative Data and Waste Characterization
| Characteristic | Requirement | Citation |
| Waste Classification | Toxic, Hazardous Waste | |
| UN Transport Number | UN 2811 | |
| Disposal Method | High-Temperature Incineration | |
| Prohibited Actions | Do not empty into drains; Avoid release to the environment | |
| Contaminated Packaging | Handle as the substance itself |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alfacalcidol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical procedures for the handling and disposal of Alfacalcidol, a potent vitamin D analog. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment based on established safety data.
| Protection Type | Equipment Specification | Standards/Notes | Citations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be required. | Must conform to EN 166 (EU) or be NIOSH (US) approved. | [1][3][4] |
| Hand Protection | Chemical impermeable gloves. | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the EN 374 standard. Use proper removal technique to avoid skin contact. | |
| Body Protection | Impervious protective clothing. Fire/flame resistant lab coat. | Clothing should prevent any possibility of skin contact. | |
| Respiratory Protection | A full-face respirator or a dustproof gas mask is necessary if exposure limits are exceeded, ventilation is inadequate, or symptoms like irritation occur. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
Operational Plan: From Handling to Disposal
Follow these procedural steps to minimize risk during the entire lifecycle of this compound use in the laboratory.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a laboratory fume hood, a closed system, or other forms of local exhaust ventilation is required. An accessible safety shower and eye wash station must be nearby.
-
Preventing Exposure : Avoid the formation of dust and aerosols. Do not breathe dust, fumes, or vapors. Avoid all contact with skin, eyes, and clothing.
-
General Hygiene : Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in designated work areas. Contaminated clothing should be removed immediately and washed before reuse.
Storage Requirements
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Security : Store this compound in a locked-up area to prevent unauthorized access.
-
Compatibility : Store apart from foodstuff containers or incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.
Spill Response Plan
In the event of a spill, immediate and decisive action is required to contain the substance and protect personnel.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area. Keep people away from and upwind of the spill.
-
Ventilate : Ensure the area is adequately ventilated.
-
Wear PPE : Before entering the spill area, don the full personal protective equipment as specified in the table above, including respiratory protection.
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, water courses, or the soil.
-
Cleanup :
-
Avoid generating dust during cleanup.
-
For solid spills, carefully sweep up or vacuum the material and place it into a suitable, closed, and approved container for disposal.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite).
-
-
Decontamination : Thoroughly clean the spill surface to remove any residual contamination. Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal : Label the container with the waste contents and dispose of it as hazardous waste according to regulations.
Disposal Plan
-
Regulatory Compliance : All disposal procedures must adhere to federal, state, and local regulations.
-
Licensed Disposal : this compound and any contaminated materials are considered dangerous waste and must be disposed of through a licensed professional waste disposal company.
-
Packaging : Use only approved and appropriately labeled containers for waste. Contaminated packaging should be handled in the same manner as the substance itself. Do not empty into drains.
Visual Workflow: this compound Spill Response
The following diagram outlines the logical steps for safely managing an accidental spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
